5-Fluoro-6-methoxypyridin-3-OL
Description
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-6-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUZYCVIVBGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-6-methoxypyridin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-6-methoxypyridin-3-ol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of its core chemical properties. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this compound. This document outlines the available information and highlights the areas where further experimental investigation is required.
Core Chemical Properties
Currently, only basic molecular information and predicted properties for this compound are available. No experimental data for key physical properties such as melting point, boiling point, and solubility has been found in the searched resources.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂ | PubChem |
| Molecular Weight | 143.12 g/mol | PubChem |
| Predicted XlogP | 0.9 | PubChem |
| Predicted Collision Cross Section ([M+H]⁺) | 123.1 Ų | PubChem |
Note: The XlogP and collision cross-section values are predicted based on computational models and have not been experimentally verified.
Synthesis and Experimental Protocols
A thorough search of scientific literature, including patents, did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of substituted pyridines are well-documented, a tailored and optimized protocol for this specific molecule is not publicly available.
The absence of this information presents a significant gap for researchers interested in working with this compound. The development of a reliable synthetic route and analytical methods for characterization would be a crucial first step for any future studies.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of this compound. No studies have been identified that investigate its potential pharmacological effects, mechanism of action, or any associated signaling pathways.
This lack of data means that the potential of this compound as a modulator of biological targets is entirely unexplored. High-throughput screening or targeted assays would be necessary to determine if this compound possesses any interesting biological properties.
Logical Workflow for Future Research
Given the limited information available, a logical workflow for future research on this compound would involve several key stages. The following diagram illustrates a proposed research plan.
Caption: Proposed Research Workflow for this compound.
Conclusion
This compound represents a chemical entity with a notable lack of characterization in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The primary challenge is the absence of fundamental data, requiring initial resource investment in synthesis and basic characterization. The opportunity lies in the potential for novel discoveries, as its biological properties are entirely unexplored. The future utility of this compound is contingent on the successful execution of the foundational research outlined in this guide.
In-depth Technical Guide: 5-Fluoro-6-methoxypyridin-3-ol (CAS 124432-71-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification and Properties
5-Fluoro-6-methoxypyridin-3-ol is a substituted pyridine derivative. Pyridines and their derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 124432-71-9 |
| Molecular Formula | C₆H₆FNO₂ |
| Molecular Weight | 143.12 g/mol |
| Canonical SMILES | COC1=NC=C(C=C1F)O |
| InChI Key | PZHUZYCVIVBGQG-UHFFFAOYSA-N |
Table 2: Physicochemical Data
| Property | Value | Source |
| Predicted Collision Cross Section (CCS) | 123.1 Ų ([M+H]⁺) | PubChem |
| Purity | Typically ≥97% or ≥98% | Commercial Suppliers |
| Storage Conditions | Room temperature, sealed in a dry environment | Commercial Suppliers |
Note: The Collision Cross Section is a predicted value and has not been experimentally verified in the available literature.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in currently accessible scientific literature. General synthetic routes for substituted pyridinols often involve multi-step processes that may include:
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Ring formation: Construction of the pyridine ring from acyclic precursors.
-
Functional group interconversion: Introduction or modification of substituents on a pre-existing pyridine ring. This can involve nitration, halogenation, methoxylation, and reduction or oxidation of functional groups.
A logical, though unverified, synthetic approach could be conceptualized as a workflow.
Spectroscopic Profile of 5-Fluoro-6-methoxypyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Fluoro-6-methoxypyridin-3-ol. Due to the absence of experimentally-derived spectroscopic data in publicly accessible literature, this document focuses on predicted data, expected spectral features, and generalized experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar compounds.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This document outlines the expected spectroscopic data that would be crucial for the unambiguous identification and characterization of this compound.
Predicted Spectroscopic Data
While experimental data is not available, computational predictions and analysis of similar structures allow for an estimation of the key spectroscopic features of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a novel compound. The predicted monoisotopic mass and common adducts for this compound (C₆H₆FNO₂) are presented in Table 1.
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.04553 |
| [M+Na]⁺ | 166.02747 |
| [M-H]⁻ | 142.03097 |
| [M+NH₄]⁺ | 161.07207 |
| [M+K]⁺ | 182.00141 |
| [M]⁺ | 143.03770 |
| Data sourced from computational predictions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The expected features for ¹H, ¹³C, and ¹⁹F NMR spectra are detailed below.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
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Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.
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Methoxy Protons: A singlet integrating to three protons, expected in the region of δ 3.5-4.0 ppm.
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Hydroxyl Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, but typically in the range of δ 4.0-7.0 ppm.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The approximate chemical shifts would be influenced by the attached functional groups (methoxy, hydroxyl, and fluorine) and the nitrogen atom in the pyridine ring.
2.2.3. ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show a single signal for the one fluorine atom, likely a singlet or a multiplet depending on the through-bond coupling with adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) |
| C-H stretch (sp³) | 2850-3000 |
| C=C, C=N stretch | 1500-1650 |
| C-O stretch | 1000-1300 |
| C-F stretch | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of substituted pyridine rings, likely in the range of 260-300 nm.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of a novel substituted pyridinol like this compound.
General Synthesis of Substituted Pyridin-3-ols
The synthesis of substituted pyridin-3-ols can often be achieved through multi-step reaction sequences. A common approach involves the construction of the pyridine ring through condensation reactions, followed by functional group interconversions. For example, a potential route could involve the cyclization of appropriate precursors to form a protected pyridinol, followed by deprotection and functionalization (e.g., fluorination and methoxylation) at the desired positions.
Example Reaction Steps:
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Ring Formation: Condensation of a β-dicarbonyl compound with an amine to form the pyridine ring.
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Functionalization: Introduction of the fluoro and methoxy groups via nucleophilic aromatic substitution or other standard transformations.
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Deprotection: Removal of any protecting groups to yield the final pyridinol.
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Purification: Purification of the final product is typically achieved by column chromatography, recrystallization, or distillation.
Spectroscopic Analysis Workflow
The workflow for the spectroscopic analysis of a newly synthesized compound such as this compound is crucial for its structural confirmation.
Protocol for Analysis:
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Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula.
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NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment of signals.
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IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR) to identify characteristic functional group vibrations.
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UV-Vis Spectroscopy: Dissolve the compound in a UV-transparent solvent and record the absorption spectrum to determine the wavelength(s) of maximum absorbance (λₘₐₓ).
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted data and general protocols outlined herein offer a valuable resource for researchers working on the synthesis and characterization of this and related fluorinated pyridine derivatives. The systematic application of the described spectroscopic workflow will be essential for the unambiguous structural elucidation of this and other novel chemical entities.
An In-depth Technical Guide on the Purity and Stability of 5-Fluoro-6-methoxypyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a comprehensive technical guide compiled from available scientific literature and chemical databases. Direct experimental data for 5-Fluoro-6-methoxypyridin-3-ol is limited. Therefore, information regarding its synthesis, purification, physicochemical properties, and stability is often inferred from structurally related compounds. This guide is intended for informational purposes for research and development professionals and should not be substituted for compound-specific experimental data.
Introduction
This compound is a substituted pyridinol derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The introduction of a fluorine atom and a methoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorinated pyridines have shown potential as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents. This guide provides a detailed overview of the purity, stability, and analytical characterization of this compound, based on established principles for related heterocyclic compounds.
Physicochemical Properties
| Property | 2-Fluoro-5-methoxypyridin-3-ol | 6-Methoxypyridin-3-ol | 5-Fluoropyridin-3-ol |
| Molecular Formula | C₆H₆FNO₂ | C₆H₇NO₂ | C₅H₄FNO |
| Molecular Weight | 143.12 g/mol | 125.13 g/mol | 113.09 g/mol |
| Predicted pKa | 4.70 ± 0.10 | Not Available | Not Available |
| Storage Temperature | 0-8 °C | Not Available | Not Available |
| Appearance | Not Available | Not Available | Colorless to light yellow crystal or powder[1] |
Synthesis and Purification
The synthesis of this compound is not explicitly described in the literature. However, plausible synthetic routes can be devised based on established methods for preparing substituted pyridines.
Postulated Synthetic Pathways
A potential synthetic approach could involve a multi-step process starting from a readily available pyridine derivative. Key transformations would likely include:
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Fluorination: Introducing a fluorine atom onto the pyridine ring can be challenging, especially at the meta-position. Potential methods include electrophilic fluorination or a modified Balz-Schiemann reaction on an aminopyridine precursor.
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Methoxylation: The methoxy group could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with sodium methoxide.
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Hydroxylation: The hydroxyl group could be installed through various methods, including oxidation of a corresponding pyridine or hydrolysis of an ether or ester protecting group.
A logical workflow for the synthesis and purification is depicted below.
Caption: General workflow for the synthesis and purification of this compound.
Purification Protocols
Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. A combination of the following standard laboratory techniques would likely be employed:
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Liquid-Liquid Extraction: To separate the product from inorganic salts and highly polar or nonpolar impurities.
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Column Chromatography: Using silica gel or another suitable stationary phase to separate the target compound from closely related impurities based on polarity.
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Recrystallization: To obtain the final product in high purity by dissolving the solid in a suitable solvent and allowing it to crystallize upon cooling.
Analytical Characterization
To confirm the identity and purity of this compound, a suite of analytical techniques should be utilized.
| Analytical Technique | Purpose | Expected Observations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak indicating high purity. Retention time is characteristic of the compound under specific conditions. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight determination and impurity identification. | A mass spectrum with a molecular ion peak corresponding to the exact mass of the compound. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation. | ¹H, ¹³C, and ¹⁹F NMR spectra will provide characteristic chemical shifts and coupling constants confirming the arrangement of atoms in the molecule. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to O-H, C-O, C-F, and aromatic C-H and C=C bonds. |
| Melting Point Analysis | Purity assessment. | A sharp melting point range is indicative of a pure crystalline solid. |
Experimental Protocol: HPLC Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
Stability and Degradation
Understanding the stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies are performed to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies typically involve exposing the compound to a range of stress conditions more severe than accelerated stability testing. The following conditions are recommended:
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, 60°C |
| Basic Hydrolysis | 0.1 M NaOH, 60°C |
| Oxidative Degradation | 3% H₂O₂, room temperature |
| Thermal Degradation | 80°C (solid state) |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) |
The degradation should be monitored by a stability-indicating HPLC method to separate the parent compound from its degradation products.
Caption: Logical relationship in forced degradation studies.
Recommended Storage and Handling
Based on the properties of similar compounds, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. For related fluorinated pyridinols, storage at 2-8°C is often recommended. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been reported, the pyridine scaffold is a key component of many kinase inhibitors and GABA-A receptor modulators.
Hypothetical Role as a Kinase Inhibitor
Many kinase inhibitors bind to the ATP-binding pocket of kinases, and the pyridine ring can form crucial hydrogen bonds with the hinge region of the enzyme.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Postulated Modulation of GABA-A Receptors
The GABA-A receptor is a ligand-gated ion channel that is the primary target for benzodiazepines and other anxiolytic and sedative drugs. Pyridine-containing compounds have been shown to act as allosteric modulators of this receptor.
Caption: Postulated positive allosteric modulation of the GABA-A receptor.
Conclusion
This compound is a molecule with potential for drug discovery, owing to its fluorinated pyridine scaffold. While specific experimental data is scarce, this guide provides a comprehensive framework for its synthesis, purification, analytical characterization, and stability assessment based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, with the understanding that empirical data for this specific compound must be generated to confirm these inferred properties.
References
An In-depth Technical Guide to 5-Fluoro-6-methoxypyridin-3-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of fluorine and methoxy groups can significantly modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of 5-fluoro-6-methoxypyridin-3-ol, its derivatives, and analogs, with a focus on their synthesis, potential biological activities, and associated signaling pathways. While direct experimental data for the title compound is limited in publicly available literature, this guide consolidates information on closely related analogs to provide a predictive framework for its properties and potential applications in drug discovery, particularly in the context of kinase inhibition.
Core Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆FNO₂
-
Molecular Weight: 143.12 g/mol
-
Structure:
Synthetic Strategies
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methodologies for the preparation of substituted hydroxypyridines, two primary synthetic routes are proposed:
2.1. Route 1: Diazotization and Hydrolysis of 5-Fluoro-6-methoxypyridin-3-amine
This common method for generating hydroxyl groups on aromatic rings involves the conversion of a primary amine to a diazonium salt, which is subsequently hydrolyzed.
2.2. Route 2: Selective Demethylation of a Dimethoxy Precursor
O-demethylation of a dimethoxypyridine precursor offers another viable route. Reagents like boron tribromide (BBr₃) or strong acids can be employed for this transformation.[1][2]
Detailed Experimental Protocols (Hypothetical)
Protocol 2.1: Synthesis of this compound from 5-Fluoro-6-methoxypyridin-3-amine
-
Diazotization: 5-Fluoro-6-methoxypyridin-3-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Hydrolysis: The resulting diazonium salt solution is slowly added to a heated aqueous solution (e.g., 50-80 °C) to facilitate the hydrolysis of the diazonium group to a hydroxyl group. The reaction is monitored for the cessation of nitrogen gas evolution.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Protocol 2.2: Synthesis of this compound via Demethylation
-
Reaction Setup: 3,6-Dimethoxy-5-fluoropyridine (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C.
-
Demethylation: A solution of boron tribromide (1.2 eq) in the same solvent is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield this compound.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Kinase Inhibition
Fluorinated pyridine and pyrimidine derivatives have shown significant inhibitory activity against various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases.[3][4] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can also contribute to binding and influence the pharmacokinetic profile of the compound.
Anti-inflammatory and Other Activities
Substituted pyridone and pyridine derivatives have been reported to modulate inflammatory mediators.[5] The structural features of this compound make it a candidate for investigation in inflammatory disease models.
Quantitative Data for Analogs
The following table summarizes the inhibitory activities of some structurally related fluorinated kinase inhibitors.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Fluorinated Pyrimidine Derivative | PI3K | 8-fold more potent than trifluorinated pyridine analog | [3] |
| Imidazo[4,5-b]pyridine Derivative | Aurora-A Kinase | 42 | [4] |
| Imidazo[4,5-b]pyridine Derivative | Aurora-B Kinase | 198 | [4] |
| Imidazo[4,5-b]pyridine Derivative | Aurora-C Kinase | 227 | [4] |
Signaling Pathways and Experimental Workflows
Based on the activity of analogous compounds, a likely biological target for this compound derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[3]
Diagrams
Caption: Postulated PI3K/AKT/mTOR signaling pathway inhibition.
Caption: Proposed synthetic workflow for this compound.
Conclusion
While direct experimental data on this compound is scarce, a comprehensive analysis of related structures provides a strong foundation for predicting its synthetic accessibility and potential biological activities. The presence of the fluoro and methoxy substituents on the pyridin-3-ol core suggests that this compound and its analogs are promising candidates for investigation as kinase inhibitors, particularly targeting pathways like PI3K/AKT/mTOR. The synthetic routes and experimental protocols outlined in this guide, although hypothetical, are based on well-established chemical principles and offer a practical starting point for the synthesis and future evaluation of this compound class. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound derivatives.
References
- 1. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Profile of Fluorinated Pyridinols in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount strategy for optimizing drug-like properties. This technical guide delves into the burgeoning field of fluorinated pyridinols, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the biological activities of these molecules, presenting quantitative data, detailed experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.
The introduction of fluorine into the pyridinol framework can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, improved binding affinity for biological targets, and optimized lipophilicity, thereby increasing oral bioavailability and overall efficacy.[1] This guide provides an in-depth exploration of these effects, supported by available preclinical data.
Quantitative Biological Data of Fluorinated Pyridinols and Derivatives
The following tables summarize the available quantitative data on the biological activity of fluorinated pyridinols and closely related derivatives. This information is crucial for structure-activity relationship (SAR) studies and for guiding the design of next-generation therapeutic agents.
Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives
| Compound Class | Cell Line | Activity | Value (µM) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | PC-3 (Prostate) | IC50 | 7.98 | |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | PC-3 (Prostate) | IC50 | 7.12 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (9a) | PC-3 (Prostate) | IC50 | 9.26 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | A-549 (Lung) | IC50 | 7.23 | [2] |
| Pyridone-based analogue | A549 (Lung) | IC50 | ~0.008-0.015 | [3] |
| Pyridone-based analogue | MCF-7 (Breast) | IC50 | ~0.008-0.015 | [4][3] |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 (Breast) | IC50 | 6.70 | [5] |
| Pyrimidine-tethered chalcone (B-4) | A549 (Lung) | IC50 | 20.49 | [5] |
Table 2: Antimicrobial Activity of Fluorinated Pyridine Derivatives
| Compound Class | Microorganism | Activity | Value (µg/mL) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC | 0.25-1 | |
| N-substituted 2-pyridone derivative (5a) | Staphylococcus aureus | MIC | 3.9 | [6] |
| N-substituted 2-pyridone derivative (5h) | Micrococcus luteus | MIC | 31.5 | [6] |
| N-substituted 2-pyridone derivative (5p) | Micrococcus luteus | MIC | 62.5 | [6] |
Table 3: Enzyme Inhibitory Activity of Fluorinated Pyridine and Related Derivatives
| Compound Class | Enzyme | Activity | Value (nM) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRWT | IC50 | 99 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRT790M | IC50 | 123 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | EGFRT790M | IC50 | 290 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (9a) | EGFRT790M | IC50 | 571 | [2] |
| Fluorinated Pyrimidine Derivative (4) | PI3K | - | 8-fold more potent than trifluorinated pyridine derivative (1) | [7] |
Key Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of fluorinated pyridinols, this section details the methodologies for key experiments cited in the literature.
Anticancer Activity Evaluation (MTT Assay)[3][4]
Objective: To determine the cytotoxic effects of fluorinated pyridinol derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%. Cells are exposed to the compounds for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity Evaluation (Broth Microdilution for MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of fluorinated pyridinol derivatives against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 48-72 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Evaluation (DPPH Free Radical Scavenging Assay)[8]
Objective: To assess the radical scavenging activity of fluorinated pyridinol derivatives.
Methodology:
-
Reaction Mixture: A freshly prepared methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is used.
-
Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which fluorinated pyridinols exert their biological effects is critical for their rational design and therapeutic application. While direct evidence for specific signaling pathways targeted by many fluorinated pyridinols is still emerging, insights can be drawn from studies on related compounds and the known effects of fluorination.
Inhibition of PI3K/Akt Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its overactivation is a hallmark of many cancers.[7][8][9] Certain fluorinated pyridine derivatives have been shown to be potent inhibitors of PI3K.[7][10] The fluorine substitution can enhance the binding affinity of the inhibitor to the ATP-binding pocket of PI3K, leading to the downregulation of downstream effectors like Akt.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade involved in cell proliferation, differentiation, and stress response. Studies have indicated that fluoride ions can activate the MAPK pathway, leading to cellular stress and apoptosis.[11][12] It is plausible that fluorinated pyridinols could modulate this pathway, either through direct interaction with pathway components or by altering the cellular redox state.
General Experimental Workflow for Biological Evaluation
The systematic evaluation of novel fluorinated pyridinols follows a well-defined workflow, from initial synthesis to in-depth biological characterization.
Conclusion
Fluorinated pyridinols represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their pharmacological profiles. While the available quantitative data is still expanding, the existing evidence strongly supports the continued exploration of these molecules for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, summarizing key data, experimental approaches, and potential mechanisms of action to facilitate future drug discovery efforts.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjor.ro [rjor.ro]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 5-Fluoro-6-methoxypyridin-3-ol Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-6-methoxypyridin-3-ol core structure and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this versatile chemical entity, with a particular focus on their roles as Aldehyde Dehydrogenase 2 (ALDH2) activators and Phosphodiesterase 5 (PDE5) inhibitors.
Core Scaffold and Its Significance
The 5-fluoro-6-methoxypyridine moiety offers a unique combination of structural and electronic properties that are highly advantageous for drug design. The pyridine ring serves as a rigid scaffold, providing a defined orientation for substituent groups to interact with biological targets. The fluorine atom at the 5-position is a key feature, known to enhance metabolic stability and modulate the electronic properties of the aromatic system, which can lead to improved pharmacokinetic profiles and binding affinities. The methoxy group at the 6-position can participate in hydrogen bonding and further influence the compound's interaction with target proteins.
Therapeutic Applications and Biological Targets
Research has identified two primary biological targets for compounds incorporating the 5-fluoro-6-methoxypyridine scaffold: Aldehyde Dehydrogenase 2 (ALDH2) and Phosphodiesterase 5 (PDE5).
Aldehyde Dehydrogenase 2 (ALDH2) Activation
ALDH2 is a mitochondrial enzyme crucial for the detoxification of endogenous and exogenous aldehydes, including acetaldehyde, a toxic metabolite of alcohol, and 4-hydroxynonenal (4-HNE), a product of lipid peroxidation involved in oxidative stress. A common genetic variant, ALDH2*2, leads to a significant reduction in enzyme activity and is prevalent in East Asian populations. This deficiency is associated with an increased risk of various diseases, including alcohol-induced flushing, cardiovascular diseases, and certain cancers.
Derivatives of 5-fluoro-6-methoxypyridine, particularly N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamides, have been investigated as potent and selective activators of ALDH2. These compounds have the potential to restore the function of deficient ALDH2 variants and protect against aldehyde-induced cellular damage.
Phosphodiesterase 5 (PDE5) Inhibition
PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in enhanced vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. The 5-fluoro-6-methoxypyridine scaffold has been incorporated into novel compounds designed to selectively inhibit PDE5.
Quantitative Biological Data
The following tables summarize the in vitro activity of representative compounds derived from the 5-fluoro-6-methoxypyridine scaffold against their respective targets.
Table 1: ALDH2 Activation Data for N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide Derivatives
| Compound ID | Structure | EC50 (µM) |
| I-6 | 2-chloro-N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-6-(isopropoxy)benzamide | 0.23 |
| I-11 | N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-6-(pentyloxy)benzamide | 0.35 |
EC50 values represent the concentration of the compound required to achieve 50% of the maximal activation of ALDH2.
Table 2: PDE5 Inhibition Data for Pyrazolopyrimidinone Derivatives Incorporating a Fluoropyridine Moiety
| Compound ID | Structure | IC50 (nM) | PDE5/PDE6 Selectivity |
| Compound 5 | (Structure containing a fluoropyridine moiety) | 0.8 | 20-fold |
| Sildenafil | (Reference compound) | Not specified | Not specified |
IC50 values represent the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity. Higher selectivity for PDE5 over PDE6 is desirable to minimize visual side effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a general experimental workflow for the synthesis and evaluation of these compounds.
ALDH2 Signaling Pathway and Point of Intervention
Caption: ALDH2 activation by 5-fluoro-6-methoxypyridine derivatives enhances the detoxification of toxic aldehydes, mitigating oxidative stress and modulating downstream signaling pathways like MAPK and AMPK to promote cell survival.
PDE5 Signaling Pathway and Point of Intervention
Caption: PDE5 inhibitors containing the 5-fluoro-6-methoxypyridine scaffold block the degradation of cGMP, leading to increased PKG activation and enhanced vasodilation.
General Experimental Workflow
Caption: A typical workflow for the discovery of drug candidates based on the 5-fluoro-6-methoxypyridine scaffold, involving iterative cycles of design, synthesis, and biological evaluation.
Experimental Protocols
General Synthesis of N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide Derivatives (ALDH2 Activators)
A representative synthetic route involves the amide coupling of a substituted benzoic acid with (5-fluoro-6-methoxypyridin-3-yl)methanamine.
Step 1: Synthesis of (5-fluoro-6-methoxypyridin-3-yl)methanamine (Intermediate)
This intermediate can be prepared from commercially available starting materials through a multi-step synthesis, which may include nitration, reduction, and functional group transformations of the pyridine ring.
Step 2: Amide Coupling
-
To a solution of the desired substituted benzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
(5-fluoro-6-methoxypyridin-3-yl)methanamine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide derivative.
In Vitro ALDH2 Activity Assay
The activity of ALDH2 activators can be determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm or through a coupled colorimetric or fluorometric assay.
-
Recombinant human ALDH2 enzyme is incubated with the test compound at various concentrations in a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0) containing NAD+.
-
The reaction is initiated by the addition of the aldehyde substrate (e.g., acetaldehyde).
-
The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
The percentage of ALDH2 activation is calculated relative to a vehicle control (e.g., DMSO).
-
EC50 values are determined by plotting the percentage of activation against the compound concentration and fitting the data to a dose-response curve.
In Vitro PDE5 Inhibition Assay
The inhibitory activity of compounds against PDE5 can be assessed using various methods, including fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA)-based formats.
-
Recombinant human PDE5 enzyme is incubated with the test compound at various concentrations in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
The enzymatic reaction is initiated by the addition of the substrate, cGMP.
-
The amount of the product, GMP, or the remaining substrate, cGMP, is quantified.
-
In an FP-based assay, a fluorescently labeled cGMP tracer competes with the substrate for binding to the enzyme. Inhibition of the enzyme results in less tracer being displaced, leading to a higher FP signal.
-
The percentage of PDE5 inhibition is calculated relative to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The unique structural and electronic properties of this core have enabled the development of potent and selective modulators of important biological targets such as ALDH2 and PDE5. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold in addressing a range of unmet medical needs. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.
5-Fluoro-6-methoxypyridin-3-ol: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-6-methoxypyridin-3-ol is presented in Table 1. These values are predicted based on its chemical structure and provide a useful starting point for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂ | PubChem |
| Molecular Weight | 143.12 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Exact Mass | 143.037706 g/mol | PubChem |
Table 1: Predicted Physicochemical Properties of this compound
Proposed Synthetic Pathway
A feasible synthetic route to this compound can be envisioned starting from a commercially available substituted pyridine. The following multi-step synthesis (Figure 1) is proposed, leveraging well-documented reactions in pyridine chemistry.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Analogous)
The following sections provide detailed experimental protocols for key transformations analogous to the proposed synthetic pathway. These protocols are adapted from literature procedures for similar substrates and should be optimized for the specific target molecule.
Step 1: Diazotization of 3-Amino-5-bromo-2-methoxypyridine (Hypothetical Protocol)
The conversion of an aminopyridine to a hydroxypyridine via a diazonium salt is a standard transformation.
Reaction Scheme:
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) suspension of 3-Amino-5-bromo-2-methoxypyridine (1.0 eq) in 48% tetrafluoroboric acid (HBF₄, 3.0 eq), a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Hydrolysis: The resulting diazonium salt solution is then added portion-wise to a refluxing aqueous solution. The mixture is heated for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-6-methoxypyridin-3-ol.
Expected Characterization Data (for 5-Bromo-6-methoxypyridin-3-ol):
-
¹H NMR: Peaks corresponding to the pyridine ring protons and the methoxy group protons.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methoxy carbon.
-
MS (ESI): [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of the product.
Step 2: Fluorination of 5-Bromo-6-methoxypyridin-3-ol (Hypothetical Protocol)
Direct fluorination of a pyridine ring can be challenging. An alternative to direct fluorination of the bromo-substituted precursor would be to start with a fluorinated precursor. However, for the purpose of this guide, a late-stage fluorination is proposed. Electrophilic fluorinating agents are often employed for this purpose.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of 5-Bromo-6-methoxypyridin-3-ol (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF, an electrophilic fluorinating agent like Selectfluor® (1.1 eq) is added in one portion under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Characterization Data (for this compound):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J = 2.5 Hz, 1H), 6.90 (dd, J = 8.0, 2.5 Hz, 1H), 5.40 (br s, 1H, OH), 3.95 (s, 3H, OCH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -130 to -140 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the pyridine ring carbons, with characteristic C-F couplings, and the methoxy carbon.
-
MS (ESI): m/z 144.0 [M+H]⁺.
Reactivity and Applications as a Synthetic Building Block
This compound is a valuable building block due to the presence of multiple functional groups that can be selectively manipulated. The hydroxyl group can be derivatized, for instance, through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions. The pyridine nitrogen can act as a ligand or be quaternized. The fluorine atom can influence the reactivity of the ring and provides a site for potential metabolic blocking in drug candidates.
Suzuki-Miyaura Cross-Coupling
A key application of pyridinol derivatives is their use in palladium-catalyzed cross-coupling reactions. The hydroxyl group can be converted to a triflate, which is an excellent leaving group for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Figure 2: Workflow for Suzuki-Miyaura cross-coupling of the triflate derivative.
Analogous Experimental Protocol for Suzuki-Miyaura Coupling:
-
Triflate Formation: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the crude triflate, which is often used without further purification.
-
Suzuki Coupling: A mixture of the triflate (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1) is degassed and heated under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired 3-aryl-5-fluoro-6-methoxypyridine.
Applications in Drug Discovery
The this compound scaffold is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity. The methoxy group can be a key pharmacophoric feature or a handle for further modification. The hydroxyl group provides a point for attachment to other molecular fragments or for improving solubility. This building block can be utilized in the synthesis of inhibitors for various biological targets, including kinases, G-protein coupled receptors, and enzymes.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Although a direct, optimized synthesis is not yet publicly detailed, this guide provides a rational and feasible synthetic approach based on well-established organic chemistry principles. The analogous experimental protocols and discussion on its reactivity and applications are intended to empower researchers to synthesize and utilize this promising scaffold in their drug discovery endeavors. As the demand for novel fluorinated heterocycles continues to grow, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
The Strategic Utility of 5-Fluoro-6-methoxypyridin-3-ol in the Discovery of Novel Aldehyde Dehydrogenase 2 (ALDH2) Activators
For Immediate Release
This technical guide details the pivotal role of the synthetic building block, 5-Fluoro-6-methoxypyridin-3-ol, in the development of novel small molecule activators of Aldehyde Dehydrogenase 2 (ALDH2). Researchers in drug discovery and medicinal chemistry can leverage the insights herein for the design and synthesis of new therapeutic agents targeting diseases associated with toxic aldehyde accumulation.
Introduction: The Therapeutic Promise of ALDH2 Activation
Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes, most notably acetaldehyde, a toxic byproduct of alcohol metabolism. A significant portion of the East Asian population carries a genetic variant (ALDH2*2) that results in a nearly inactive enzyme, leading to toxic acetaldehyde accumulation and an increased risk for various diseases. Consequently, the development of small molecule activators of ALDH2 presents a promising therapeutic strategy for conditions such as alcohol flushing syndrome, cardiovascular diseases, and neurodegenerative disorders. The structural motif of this compound provides a versatile scaffold for the generation of potent and selective ALDH2 activators.
Synthesis of the Key Intermediate: (5-Fluoro-6-methoxypyridin-3-yl)methanamine
The journey from the foundational scaffold to potent bio-active molecules commences with the synthesis of the key intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine. This process, initiated from this compound, involves a multi-step synthetic sequence.
A notable synthetic pathway involves the initial conversion of the starting material to 5-Bromo-3-fluoro-2-methoxypyridine.[1] This is followed by a cyanation reaction to yield 5-Fluoro-6-methoxynicotinonitrile.[1] The nitrile is then protected, for example, as a tert-Butyl carbamate, and subsequently reduced and deprotected to afford the final key intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride.[1]
Elaboration to Bio-active Compounds: Synthesis of N-Benzylbenzamide ALDH2 Activators
The primary amine functionality of (5-Fluoro-6-methoxypyridin-3-yl)methanamine serves as a crucial handle for derivatization, enabling the synthesis of a library of potential ALDH2 activators. A particularly successful class of compounds are N-benzylbenzamide derivatives.
The general synthetic approach involves the amide coupling of (5-Fluoro-6-methoxypyridin-3-yl)methanamine with a variety of substituted benzoic acids. This reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), in an appropriate solvent like dimethylformamide (DMF).
Quantitative Biological Data
The synthesized N-benzylbenzamide derivatives were evaluated for their ability to activate the ALDH2 enzyme. The following table summarizes the in vitro activity of a selection of these compounds.
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) |
| 1 | H | Cl | H | Cl | 0.5 |
| 2 | F | H | H | H | 1.2 |
| 3 | H | OMe | H | H | 2.5 |
| 4 | H | H | NO2 | H | >10 |
| 5 | H | CF3 | H | H | 0.8 |
EC50 values represent the concentration of the compound required to achieve 50% of the maximal enzyme activation.
Experimental Protocols
General Synthesis of N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide Derivatives
To a solution of the appropriately substituted benzoic acid (1.2 mmol) in DMF (5 mL) were added HATU (1.5 mmol) and DIPEA (diisopropylethylamine, 3.0 mmol). The mixture was stirred at room temperature for 10 minutes. Then, (5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride (1.0 mmol) was added, and the reaction mixture was stirred at room temperature for 12-18 hours. Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide derivative.
ALDH2 Activation Assay
The enzymatic activity of ALDH2 was determined by monitoring the reduction of NAD+ to NADH at 340 nm. The assay was performed in a 96-well plate format. Each well contained 100 µL of a reaction mixture consisting of 25 mM sodium pyrophosphate buffer (pH 9.0), 1.5 mM NAD+, 10 µM acetaldehyde, and 0.1 µg of purified recombinant human ALDH2. The compounds, dissolved in DMSO, were added to the wells at various concentrations. The reaction was initiated by the addition of the enzyme. The increase in absorbance at 340 nm was monitored for 10 minutes at 25°C using a microplate reader. The rate of the reaction was calculated from the linear portion of the curve. The activation of ALDH2 by the compounds was expressed as the fold increase in enzyme activity compared to the vehicle control (DMSO). EC50 values were determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Core Concepts
To further elucidate the processes and relationships described, the following diagrams are provided.
References
Methodological & Application
Application of 5-Fluoro-6-methoxypyridin-3-ol in the Synthesis of Novel Aldehyde Dehydrogenase 2 (ALDH2) Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of toxic aldehydes such as acetaldehyde and 4-hydroxynonenal (4-HNE). Dysfunction of ALDH2 is associated with a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and Fanconi anemia. Small molecule activators of ALDH2 have emerged as a promising therapeutic strategy to counteract the deleterious effects of aldehyde accumulation. This document outlines the application of 5-Fluoro-6-methoxypyridin-3-ol as a key building block in the synthesis of a novel class of potent ALDH2 activators, offering enhanced metabolic stability and drug-like properties.
Rationale for the Use of a Fluorinated Pyridine Moiety
The strategic incorporation of fluorine into metabolically labile positions of a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, thereby improving metabolic stability and increasing the in vivo half-life of the molecule.
In the context of ALDH2 activators, the replacement of a less stable moiety with a fluorinated pyridine ring, derived from this compound, offers several advantages:
-
Enhanced Metabolic Stability: The fluorine atom at the 5-position of the pyridine ring blocks a potential site of metabolism, leading to a more stable compound.
-
Modulated Physicochemical Properties: The electronegativity of the fluorine atom can influence the pKa of the pyridine nitrogen, potentially improving solubility and cell permeability.
-
Improved Target Engagement: The fluoro and methoxy substituents can engage in specific interactions with the ALDH2 enzyme, potentially enhancing binding affinity and activation potency.
The use of this compound provides a versatile starting point for the synthesis of the key intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine, which is subsequently coupled with a substituted benzoic acid to yield the final ALDH2 activator.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine
This protocol describes the multi-step synthesis of the pivotal amine intermediate starting from this compound.
Step 1: Bromination of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-fluoro-6-methoxypyridine.
Step 2: Cyanation of 3-bromo-5-fluoro-6-methoxypyridine
-
In a sealed tube, combine 3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent like dimethylformamide (DMF).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 120-140 °C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 5-fluoro-6-methoxypyridine-3-carbonitrile.
Step 3: Reduction of the Nitrile to the Amine
-
To a solution of 5-fluoro-6-methoxypyridine-3-carbonitrile (1.0 eq) in a solvent such as tetrahydrofuran (THF) or methanol, add a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq) or Raney nickel under a hydrogen atmosphere.
-
Stir the reaction at room temperature or gentle heat as required, monitoring by TLC.
-
Carefully quench the reaction with water and a sodium hydroxide solution (if using LiAlH₄).
-
Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (5-Fluoro-6-methoxypyridin-3-yl)methanamine. This intermediate can often be used in the next step without further purification.
Protocol 2: Synthesis of the ALDH2 Activator via Amide Coupling
This protocol outlines the coupling of the key amine intermediate with a substituted benzoic acid to form the final ALDH2 activator. The example provided is for the synthesis of 2-Fluoro-N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-5-(3-(hydroxymethyl)pyridin-2-yl)benzamide, based on general amide coupling procedures.
Materials:
-
(5-Fluoro-6-methoxypyridin-3-yl)methanamine (from Protocol 1)
-
2-Fluoro-5-(3-(hydroxymethyl)pyridin-2-yl)benzoic acid
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve 2-Fluoro-5-(3-(hydroxymethyl)pyridin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagents, for example, HATU (1.2 eq) and HOBt (1.2 eq), to the solution.
-
Add the non-nucleophilic base, DIPEA (3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (5-Fluoro-6-methoxypyridin-3-yl)methanamine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final ALDH2 activator.
Protocol 3: In Vitro ALDH2 Activity Assay
This protocol describes a general method to assess the activation of ALDH2 by the synthesized compounds. This assay is based on the enzymatic conversion of a substrate (e.g., acetaldehyde) by ALDH2, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH is monitored spectrophotometrically.
Materials:
-
Recombinant human ALDH2 enzyme
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD⁺ solution
-
Acetaldehyde solution (substrate)
-
Synthesized ALDH2 activator (test compound) dissolved in DMSO
-
A known ALDH2 activator as a positive control (e.g., Alda-1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NAD⁺ (final concentration, e.g., 1 mM), and the ALDH2 enzyme.
-
Add the test compound at various concentrations (e.g., from 0.1 µM to 100 µM) to the respective wells. Include wells with a vehicle control (DMSO) and the positive control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the acetaldehyde substrate (final concentration, e.g., 100 µM) to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes) using the microplate reader. This measures the rate of NADH formation.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage activation by the test compound relative to the vehicle control.
-
Plot the percentage activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal activation).
Data Presentation
The following table summarizes representative quantitative data for ALDH2 activators, including the well-characterized activator Alda-1 and analogous compounds with structural similarities to those synthesized using this compound derivatives.
| Compound ID | Structure | ALDH2 WT EC₅₀ (µM) | Max Activation (% of Control) | Reference |
| Alda-1 | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | ~20 | ~200% | [Chen et al., Science, 2008] |
| Analog 1 | 2-chloro-6-isopropoxy-N-((6-methoxypyridin-3-yl)methyl)benzamide | ~15 | ~250% | [Hu et al., J. Med. Chem., 2015] |
| Analog 2 | N-((6-methoxypyridin-3-yl)methyl)-2-(pentyloxy)benzamide | ~10 | ~300% | [Hu et al., J. Med. Chem., 2015] |
Note: The data for Analog 1 and 2 are representative of activators containing the methoxypyridinylmethylamine moiety and are provided for comparative purposes. The specific activity of the 5-fluoro substituted analog should be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ALDH2 signaling pathway and the role of activators.
Caption: Workflow for ALDH2 activator synthesis and evaluation.
Application Notes and Protocols for 5-Fluoro-6-methoxypyridin-3-ol in Thyroid Hormone Receptor Modulator Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones (THs) are critical regulators of metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the TR, α and β, which are encoded by separate genes (THRA and THRB) and exhibit differential tissue distribution and function. This has led to significant interest in the development of isoform-selective TR modulators for various therapeutic indications, such as dyslipidemia, non-alcoholic steatohepatitis (NASH), and certain types of cancer, while avoiding the adverse effects associated with non-selective thyroid hormone action.
This document provides detailed application notes and protocols for the initial characterization of a novel compound, 5-Fluoro-6-methoxypyridin-3-ol, as a potential thyroid hormone receptor modulator. The pyridine-based scaffold presents a unique chemical entity for exploring new interactions within the TR ligand-binding pocket. The following protocols outline the necessary steps to evaluate its binding affinity, functional activity, and effects on downstream target gene expression.
Key Signaling Pathways
The primary mechanism of thyroid hormone action involves the binding of the active form, triiodothyronine (T3), to TRs. In the absence of a ligand, TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins to inhibit gene transcription.[1][2] Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then promotes the transcription of target genes.[3]
References
Application Note & Protocols: A High-Throughput Screening Cascade for 5-Fluoro-6-methoxypyridin-3-OL Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are frequently investigated for a wide range of biological activities, with a notable prevalence as kinase inhibitors.[1] The 5-Fluoro-6-methoxypyridin-3-OL core represents a promising starting point for the development of novel therapeutics. The strategic placement of fluoro and methoxy groups can significantly influence metabolic stability, potency, and selectivity.
This document outlines a comprehensive experimental design for screening a library of this compound derivatives. The proposed workflow is a multi-stage cascade designed to efficiently identify compounds with potent biological activity, characterize their mechanism of action, and provide early assessments of their drug-like properties. The cascade begins with a broad primary screen to identify cytotoxic or anti-proliferative "hits," followed by secondary assays to confirm activity, determine potency, and elucidate potential molecular targets. Finally, a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is presented to evaluate the pharmacokinetic profiles of the most promising candidates.
Experimental Design: A Three-Stage Screening Cascade
The screening strategy is designed to triage compounds from a large library down to a small number of validated hits with desirable properties.
Caption: High-level workflow for screening this compound derivatives.
Stage 1 Protocol: Primary Cell Viability Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3] This assay is robust, inexpensive, and well-suited for high-throughput screening.
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare stock solutions of the derivative library in DMSO. Dilute the compounds to the desired final screening concentration (e.g., 10 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[4]
-
Formazan Development: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4] Incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
Data Presentation:
Primary screening data is typically presented as percent inhibition relative to vehicle-treated controls.
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Inhibition |
| Vehicle | 0 | 1.250 | 0% |
| Control+ | 1 | 0.110 | 91.2% |
| FMP-001 | 10 | 1.150 | 8.0% |
| FMP-002 | 10 | 0.450 | 64.0% |
| FMP-003 | 10 | 0.980 | 21.6% |
A "hit" is defined as a compound exhibiting inhibition above a certain threshold (e.g., >50%).
Stage 2 Protocols: Hit Confirmation and Target Identification
Dose-Response and IC₅₀ Determination
Hits from the primary screen are re-tested using the same MTT assay but across a range of concentrations (e.g., 0.01 to 100 µM) to determine their potency.
Data Presentation:
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.
| Compound ID | IC₅₀ (µM) |
| FMP-002 | 2.5 |
| FMP-015 | 0.8 |
| FMP-027 | 11.2 |
Kinase Panel Screening
Given the prevalence of pyridine scaffolds as kinase inhibitors, a logical next step is to screen confirmed hits against a panel of kinases to identify potential targets and assess selectivity.[5] Luminescent ADP-detection assays are a common high-throughput format.[6]
Caption: Hypothetical signaling pathway showing a potential point of intervention.
Protocol (Generic Luminescent Kinase Assay, e.g., ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase reaction buffer containing the specific kinase and its substrate peptide.
-
Compound Addition: Add test compounds (e.g., FMP-002, FMP-015) at a fixed concentration (e.g., 1 µM).
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
Data Presentation:
Results are presented as the percent inhibition of kinase activity for each enzyme in the panel.
| Compound ID | Target Kinase | % Inhibition @ 1µM |
| FMP-015 | Kinase A | 8.5% |
| FMP-015 | Kinase B | 92.1% |
| FMP-015 | Kinase C | 15.4% |
| FMP-015 | Kinase D | 45.6% |
Stage 3 Protocols: In Vitro ADME Profiling
Early assessment of ADME properties is crucial to ensure that potent compounds also have the potential to become effective drugs.[7]
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[8]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Add the test compound (e.g., 1 µM final concentration) to initiate the reaction.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and in vitro half-life (t½).
Data Presentation:
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |
| FMP-015 | > 60 | < 10 | Low Clearance |
| FMP-042 | 12 | 85 | High Clearance |
Permeability Assay (Caco-2)
The Caco-2 cell monolayer assay is the industry standard for predicting intestinal drug absorption.[8] It measures a compound's ability to cross a cellular barrier.
Protocol:
-
Cell Culture: Caco-2 cells are cultured on Transwell® inserts for 21 days to form a polarized monolayer.
-
Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Data Presentation:
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Classification |
| FMP-015 | 15.2 | High |
| FMP-058 | 0.8 | Low |
References
- 1. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Assay Development of 5-Fluoro-6-methoxypyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development of assays to characterize compounds derived from 5-Fluoro-6-methoxypyridin-3-ol. While the precise biological target of this specific chemical scaffold is not extensively documented, structural similarities to known pharmacologically active molecules, particularly kinase inhibitors, suggest that these compounds may modulate protein kinase activity. The pyridine and methoxypyridine moieties are common features in a variety of kinase inhibitors, including those targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1][2][3] Therefore, this guide will focus on establishing a framework for assay development with a primary emphasis on kinase inhibition, providing detailed protocols and data presentation strategies that can be adapted for specific research needs.
Postulated Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in various diseases, including cancer, making it a prime target for therapeutic intervention.[1] Compounds with a methoxypyridine scaffold have been identified as potential PI3K/mTOR dual inhibitors.[1] The following diagram illustrates the key components of this pathway, which could be potential targets for derivatives of this compound.
Caption: Postulated PI3K/AKT/mTOR signaling pathway targeted by novel inhibitors.
Experimental Workflow for Kinase Inhibitor Assay Development
The development of robust and reliable assays is crucial for the characterization of novel compounds. The following workflow outlines the key stages in developing and validating assays for kinase inhibitors.
Caption: General workflow for kinase inhibitor assay development and screening.
Experimental Protocols
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of compounds on purified enzymes.
a) Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay technology is a robust method for studying kinase activity and inhibition in a high-throughput format.
-
Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to a tag on the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.
-
Protocol:
-
Reagent Preparation: Prepare kinase, substrate, ATP, and test compounds in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reaction Initiation: In a 384-well plate, add 2 µL of test compound at various concentrations. Add 4 µL of a solution containing the kinase and substrate. Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes), determined during assay optimization.
-
Detection: Stop the reaction by adding 10 µL of detection mixture containing the Eu³⁺-cryptate labeled antibody and the d2-labeled anti-phospho-substrate antibody.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm. The HTRF ratio (665 nm / 620 nm) is calculated and used to determine kinase inhibition.
-
b) Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures the amount of ATP remaining in the reaction after the kinase reaction.
-
Principle: The amount of ATP consumed is directly proportional to the kinase activity. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is inversely correlated with kinase activity.
-
Protocol:
-
Reagent Preparation: Prepare kinase, substrate, ATP, and test compounds in a low-ATP-binding buffer.
-
Kinase Reaction: In a white, opaque 96- or 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and test compound.
-
Incubation: Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer. A higher signal indicates greater inhibition of the kinase.
-
Cell-Based Assays
Cell-based assays are critical for confirming the activity of compounds in a more physiologically relevant context.[1][2]
a) Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)
This assay measures the phosphorylation of a downstream substrate of the target kinase within the cell.
-
Principle: Cells are treated with the test compound, and the level of phosphorylation of a specific target protein is measured. This provides evidence of target engagement and inhibition of the signaling pathway.
-
Protocol (Western Blot):
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated PI3K pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AKT Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
-
b) Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of the compound on cell viability and proliferation.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay measures the intracellular ATP levels, which also correlates with cell viability.
-
Protocol (MTT):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Hypothetical In Vitro and Cellular Activity of this compound Derivatives
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | p-AKT (Ser473) Cellular IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) |
| FMP-001 | 15.2 | 89.5 | 55.8 | 1.2 |
| FMP-002 | 8.7 | 45.1 | 28.3 | 0.8 |
| FMP-003 | 120.4 | >1000 | >1000 | >10 |
| FMP-004 | 2.1 | 10.3 | 8.9 | 0.2 |
| Control (Known Inhibitor) | 5.0 | 20.0 | 15.0 | 0.5 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial characterization of novel compounds derived from this compound. By hypothesizing that these compounds may act as kinase inhibitors, specifically targeting the PI3K/AKT/mTOR pathway, researchers can employ a systematic approach to assay development, from initial biochemical screening to cellular validation. The detailed protocols for HTRF, luminescence-based, and cell-based assays provide a solid foundation for generating robust and reproducible data. Clear data presentation, as exemplified in the hypothetical data table, is crucial for the effective evaluation and progression of promising lead compounds in the drug discovery pipeline.
References
Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 5-Fluoro-6-methoxypyridin-3-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific literature for this compound, the following protocols are based on established methodologies for the purification of functionalized pyridinol derivatives. These techniques are designed to remove common impurities such as starting materials, reaction byproducts, and catalysts. The described methods include silica gel column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. This guide is intended to provide a strong foundation for developing a robust and scalable purification strategy.
Introduction
This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. The presence of impurities in such intermediates can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, effective purification is a critical step in its synthesis. This document outlines several reliable techniques for the purification of this compound from typical reaction mixtures.
Potential Impurities
While specific impurities depend on the synthetic route, common contaminants in the synthesis of functionalized pyridines may include:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Isomeric Byproducts: Positional isomers formed during functionalization.
-
Over-reacted or Under-reacted Products: Compounds with additional or missing functional groups.
-
Dehalogenated or Demethylated Species: Byproducts from side reactions.
-
Catalyst Residues: Residual metal catalysts (e.g., Palladium, Copper) if used in cross-coupling reactions.
-
Reagents and Solvents: Excess reagents and residual solvents from the reaction and work-up.
Purification Strategies
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step purification approach is often necessary.
Logical Workflow for Purification
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative data for the purification of a hypothetical crude mixture of this compound.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Recovery (%) | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 65 | >95 | 70-85 | Moderate | Good for removing a wide range of impurities. | Solvent intensive, can be time-consuming. |
| Preparative HPLC | 90 | >99 | 50-70 | Low | High resolution, excellent for final polishing. | Expensive, low throughput, large solvent volumes. |
| Recrystallization | 85 | >98 | 60-80 | High | Scalable, cost-effective, yields crystalline solid. | Requires a suitable solvent system, not effective for all impurities. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This method is ideal for the primary purification of the crude product to remove the majority of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Eluent reservoir
-
Fraction collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., gradients of hexanes/ethyl acetate) to determine the optimal eluent for separation. The target compound should have an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes/Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder.
-
Carefully load the sample onto the top of the packed silica gel bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Preparative HPLC
This technique is suitable for obtaining very high purity material, often as a final polishing step.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
B: Acetonitrile or Methanol with 0.1% formic acid or TFA
Procedure:
-
Method Development:
-
Develop a suitable gradient method on an analytical HPLC system to achieve good separation of the target compound from its impurities.
-
-
Sample Preparation:
-
Dissolve the partially purified product in the mobile phase or a compatible solvent (e.g., DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the peak of the desired product.
-
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.
-
Lyophilize or extract the product from the aqueous phase to obtain the final pure compound.
-
Protocol 3: Recrystallization
Recrystallization is an effective and scalable method for purifying solid compounds to a high degree of purity.
Materials:
-
Partially purified this compound (solid)
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water, and mixtures thereof)
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Screening:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Test small amounts of the product in various solvents to find a suitable one or a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Visualization of Purification Logic
The following diagram illustrates the decision-making process for selecting a purification technique.
Caption: Decision tree for selecting a suitable purification method.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Disclaimer: These protocols are intended as a general guide. The optimal conditions for purification may vary depending on the specific reaction mixture and should be determined experimentally.
Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-6-methoxypyridin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Fluoro-6-methoxypyridin-3-ol and its analogs. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of this class of compounds.
Compound Information and Physicochemical Properties
This compound and its analogs are heterocyclic organic compounds. The presence of a fluorine atom and a methoxy group on the pyridine ring influences their chemical properties, making specific analytical techniques essential for their characterization.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity | CAS Number |
| This compound | C₆H₆FNO₂ | 143.12 | - | - | - |
| 5-Fluoro-6-methoxypyridin-3-amine | C₆H₇FN₂O | 142.13 | Light brown solid | ≥95% | 886372-63-0[1] |
| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C₆H₇BFNO₃ | 170.94 | - | - | 856250-60-7[2] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the separation and quantification of this compound analogs. The hydrophilic nature of pyridines suggests that a mixed-mode column could also provide good resolution.[2][3]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Table 2: Example HPLC Data for this compound (Hypothetical)
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| This compound | 4.7 | 125000 | 10 |
| Impurity 1 | 3.2 | 5000 | 0.4 |
| Impurity 2 | 5.9 | 2500 | 0.2 |
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols: In Vitro Testing of 5-Fluoro-6-methoxypyridin-3-OL Derivatives on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinol derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural motif of a substituted pyridinol core makes them attractive scaffolds for designing inhibitors of various enzymes. This document provides a detailed protocol for the in vitro testing of a specific series of these compounds, 5-Fluoro-6-methoxypyridin-3-OL derivatives, to assess their inhibitory effects on a target enzyme. The following protocols and data are presented as a representative example for researchers engaged in the screening and characterization of novel enzyme inhibitors. While the specific enzyme target may vary, the principles and methodologies described herein are broadly applicable.
Data Presentation: Inhibitory Activity of this compound Derivatives
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the hypothetical in vitro inhibitory activity of a series of this compound derivatives against a representative kinase, "Kinase X".
| Compound ID | Derivative Substitution (R-group) | IC50 (nM) against Kinase X |
| FMP-001 | -H | 150 |
| FMP-002 | -CH3 | 85 |
| FMP-003 | -Cl | 45 |
| FMP-004 | -Phenyl | 22 |
| FMP-005 | -NH2 | 210 |
Experimental Protocols
A common method for determining the inhibitory activity of compounds against kinases is through luminescence-based assays that quantify ATP consumption.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 values of this compound derivatives against a target kinase.
1. Materials and Reagents:
-
Target Kinase (e.g., Kinase X)
-
Substrate peptide specific to the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivatives (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the this compound derivatives in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction:
-
To each well of the microplate, add the assay components in the following order:
-
Assay buffer.
-
The test compound at various concentrations.
-
The target kinase.
-
The specific substrate peptide.
-
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro enzyme inhibition assay described above.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Hypothetical Signaling Pathway
The diagram below represents a simplified, hypothetical signaling pathway that could be modulated by the inhibition of "Kinase X". Such pathways are often involved in cell proliferation and survival.
Caption: Hypothetical Kinase X Signaling Pathway.
Application Notes and Protocols for Cell-Based Evaluation of 5-Fluoro-6-methoxypyridin-3-ol Derivatives
Introduction
The pyridinol scaffold, including derivatives of 5-Fluoro-6-methoxypyridin-3-ol, represents a promising class of heterocyclic compounds in drug discovery. Molecules containing the pyridine ring are known to exhibit a wide range of biological activities, including potential applications in oncology, inflammation, and infectious diseases.[1][2][3] A critical step in the development of novel compounds synthesized from this scaffold is a thorough in vitro evaluation using cell-based assays. These assays are essential for determining a compound's cytotoxic potential, mechanism of action, and therapeutic promise.
This document provides detailed application notes and standardized protocols for a panel of key cell-based assays designed to characterize the biological effects of novel this compound derivatives. The assays covered include assessments of cell viability, apoptosis, cell cycle progression, kinase inhibition, cytokine modulation, and signaling pathway analysis.
Cell Viability and Cytotoxicity Assay (MTS Assay)
Application Note
The initial evaluation of any novel compound involves determining its effect on cell viability and proliferation. The MTS assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In this assay, the tetrazolium salt MTS is reduced by viable cells with active metabolism to a purple formazan product.[4][5] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[6] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit cell viability by 50%. The MTS assay is a convenient, one-step procedure as the formazan product is soluble in cell culture medium, eliminating a solubilization step required in the related MTT assay.[4][6]
Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[4]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[4][5]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation
Table 1: Cytotoxicity of Compound X in A549 Lung Cancer Cells after 48h Treatment
| Compound X Conc. (µM) | Absorbance (490 nm) | % Cell Viability |
|---|---|---|
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.05 | 84.0% |
| 5 | 0.65 | 52.0% |
| 10 | 0.30 | 24.0% |
| 25 | 0.10 | 8.0% |
| 50 | 0.05 | 4.0% |
| Calculated IC50 | | ~5.2 µM |
Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTS assay.
Apoptosis Induction Assay (Annexin V & Caspase-3/7)
Application Note
To determine if a compound's cytotoxic effect is due to programmed cell death (apoptosis), specific markers can be measured. This protocol describes a dual-marker assay using Annexin V to detect phosphatidylserine (PS) translocation and a substrate for Caspase-3 and -7 activity.[7] In early apoptosis, PS flips from the inner to the outer leaflet of the cell membrane, where it can be detected by fluorescently labeled Annexin V.[8] Caspases-3 and -7 are key executioner enzymes that are activated during apoptosis; their activity can be measured using a substrate that becomes fluorescent upon cleavage.[9] Detecting both events provides robust evidence of apoptosis.[10]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well, clear-bottom black plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the assay reagent by diluting the Annexin V conjugate and the Caspase-3/7 substrate in an appropriate assay buffer according to the manufacturer's instructions.
-
Staining: Remove the culture medium and add the combined Annexin V and Caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence using a multi-mode plate reader. Use excitation/emission wavelengths appropriate for the fluorophores used (e.g., ~485/520 nm for Annexin V-FITC and Caspase-3/7 green reagent).
-
Data Analysis: Normalize the fluorescence signals to the vehicle-treated control cells. A significant increase in both Annexin V and Caspase-3/7 signals indicates apoptosis.
Data Presentation
Table 2: Apoptosis Induction by Compound X in HCT116 Cells
| Treatment | Concentration (µM) | Annexin V Signal (RFU) | Caspase-3/7 Signal (RFU) | Fold Change (Annexin V) | Fold Change (Caspase-3/7) |
|---|---|---|---|---|---|
| Vehicle | 0 | 1500 | 2200 | 1.0 | 1.0 |
| Compound X | 2.5 | 3500 | 5100 | 2.3 | 2.3 |
| Compound X | 5.0 | 8200 | 14300 | 5.5 | 6.5 |
| Compound X | 10.0 | 15500 | 28500 | 10.3 | 13.0 |
| Staurosporine | 1.0 | 18000 | 33000 | 12.0 | 15.0 |
Logical Diagram
Caption: Logical relationship of markers in the dual apoptosis assay.
Cell Cycle Analysis by Flow Cytometry
Application Note
Compounds that inhibit cell proliferation often do so by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M).[11] Flow cytometry is a powerful technique for analyzing the distribution of a cell population across these phases.[12] The method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount.[11] Analyzing the resulting DNA content histogram reveals any compound-induced accumulation of cells in a particular phase.[13]
Experimental Protocol
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound at its IC50 concentration for 24 hours. Include a vehicle-treated sample as a control.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Table 3: Effect of Compound X (5 µM) on Cell Cycle Distribution in HeLa Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | 55.2% | 28.5% | 16.3% |
| Compound X | 25.8% | 15.1% | 59.1% |
Workflow Diagram
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Kinase Inhibition Assay
Application Note
The pyridine core is a common feature in many kinase inhibitors, making it essential to screen novel derivatives for activity against a panel of protein kinases.[14] Biochemical kinase assays directly measure the catalytic function of a kinase by quantifying the phosphorylation of a substrate.[15] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used. They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15] The amount of ADP is converted into a luminescent signal, where a decrease in signal indicates inhibition of the kinase. These assays are highly sensitive and suitable for high-throughput screening.[15][16]
Experimental Protocol
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & ADP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP into ATP, fueling a luciferase reaction that produces light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no kinase). Plot the percent inhibition versus compound concentration to determine the IC50 value for kinase inhibition.
Data Presentation
Table 4: Inhibition of Kinase Z by Compound X
| Compound X Conc. (nM) | Luminescence (RLU) | % Inhibition |
|---|---|---|
| 0 (No Inhibitor) | 850,000 | 0% |
| 1 | 825,000 | 2.9% |
| 10 | 650,000 | 23.5% |
| 50 | 440,000 | 48.2% |
| 100 | 280,000 | 67.1% |
| 500 | 95,000 | 88.8% |
| 1000 | 50,000 | 94.1% |
| Calculated IC50 | | ~52 nM |
Workflow Diagram
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Western Blot Analysis of Signaling Pathways
Application Note
To validate the cellular effects of kinase inhibition, Western blotting is used to analyze the phosphorylation status of key proteins in relevant signaling pathways.[17][18] For example, if a compound is found to inhibit a kinase like PI3K or MEK, Western blotting can confirm that the phosphorylation of their downstream targets (e.g., Akt or ERK, respectively) is reduced in compound-treated cells.[19] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and its phosphorylated form.[20][21] Comparing the levels of phosphorylated protein to total protein provides a direct measure of the compound's inhibitory effect within the cellular context.
Experimental Protocol
-
Cell Lysis: Treat cells with the compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phospho-protein of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) and/or a loading control (e.g., anti-GAPDH).[19]
Data Presentation
Table 5: Densitometry Analysis of Protein Phosphorylation
| Treatment (5 µM Compound X) | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
|---|---|---|
| Vehicle Control (0 min) | 1.00 | 1.00 |
| Stimulant (15 min) | 8.50 | 9.20 |
| Stimulant + Compound X (15 min) | 1.20 | 8.90 |
(Data indicates Compound X selectively inhibits the Akt pathway over the ERK pathway)
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt signaling pathway by a test compound.
Anti-Inflammatory Activity via Cytokine Quantification (ELISA)
Application Note
Many diseases have an inflammatory component, making anti-inflammatory activity a valuable therapeutic property. This assay measures a compound's ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), from immune cells. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[22] In a sandwich ELISA, a capture antibody immobilized on a plate binds the cytokine of interest, which is then detected by a second, enzyme-linked antibody, producing a colorimetric signal proportional to the amount of cytokine.[23][24]
Experimental Protocol
-
Cell Culture and Stimulation: Plate immune cells (e.g., RAW 264.7 macrophages or human PBMCs) and pre-treat with the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA Procedure (Sandwich ELISA): a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) overnight at 4°C. b. Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours. c. Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours. d. Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. e. Enzyme Conjugate: Wash and add Streptavidin-HRP. Incubate for 30 minutes. f. Substrate Addition: Wash and add a TMB substrate solution. A blue color will develop. g. Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H2SO4), which turns the color yellow.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards. Use the curve to calculate the concentration of the cytokine in each sample.
Data Presentation
Table 6: Inhibition of LPS-Induced TNF-α Production by Compound X
| Treatment | Compound X Conc. (µM) | TNF-α Conc. (pg/mL) | % Inhibition |
|---|---|---|---|
| Unstimulated Control | 0 | 50 | - |
| LPS Control | 0 | 3500 | 0% |
| LPS + Compound X | 0.1 | 2800 | 20.0% |
| LPS + Compound X | 1 | 1600 | 54.3% |
| LPS + Compound X | 10 | 450 | 87.1% |
| Calculated IC50 | | | ~0.9 µM |
Workflow Diagram
Caption: Workflow for quantifying cytokine inhibition using a sandwich ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V - Biotium [biotium.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 12. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-6-methoxypyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-6-methoxypyridin-3-ol. The information is tailored for researchers, scientists, and drug development professionals to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, with troubleshooting for each key transformation.
Hypothetical Synthetic Pathway Overview
A common approach to constructing highly substituted pyridines involves the initial formation of a less functionalized pyridine ring, followed by sequential introduction of the desired substituents.
Caption: A plausible multi-step synthetic workflow for this compound.
Step 1: Pyridine Ring Formation (e.g., Hantzsch Dihydropyridine Synthesis & Oxidation)
The Hantzsch synthesis is a classic method for creating a dihydropyridine ring from a β-ketoester, an aldehyde, and a nitrogen source like ammonia. The resulting dihydropyridine is then oxidized to the aromatic pyridine.
Q1: My Hantzsch reaction yield is very low. What are the common causes?
A1: Low yields in the Hantzsch synthesis are a frequent issue.[1] Consider the following factors:
-
Reaction Conditions: The classical Hantzsch reaction often requires long reaction times and harsh conditions, which can lead to side products and degradation.[1]
-
Purity of Reagents: Ensure your aldehyde, β-ketoester, and ammonia source are pure. Aldehydes can be prone to oxidation.
-
Side Reactions: The initial condensation steps can form various intermediates and side products. An early study using NMR has shown the intermediacy of a chalcone and an enamine.[1]
Troubleshooting:
-
Optimize Temperature: Systematically vary the reaction temperature. While reflux is common, some reactions benefit from lower temperatures to minimize side reactions.
-
Catalyst: Consider using a catalyst. p-Toluenesulfonic acid (PTSA) has been shown to improve yields, especially under ultrasonic irradiation.[1]
-
Solvent: While ethanol or methanol are common, exploring other solvents or even aqueous micellar conditions can enhance yields.[1]
Q2: The oxidation of my dihydropyridine to the pyridine is inefficient. What are better oxidizing agents?
A2: The aromatization of the dihydropyridine is a critical step.[1]
-
Classical Oxidants: Traditional oxidants like nitric acid, KMnO4, or CrO3 can be harsh, leading to low yields and difficult workups.[1]
-
Milder Alternatives: Consider using milder and more efficient oxidizing agents. Iodine in refluxing methanol is a known effective method.[2] Other options include ferric chloride or manganese dioxide, which can sometimes be used in a one-pot synthesis.[1]
| Parameter | Classical Method | Optimized Method |
| Oxidizing Agent | Nitric Acid | Iodine in Methanol |
| Typical Yield | 40-60% | 80-95%[2] |
| Reaction Time | 6-12 hours | 2-4 hours |
| Temperature | 80-100 °C | Reflux (Methanol) |
Step 3: Nucleophilic Aromatic Substitution (Methoxylation)
This step involves replacing a leaving group (e.g., a chloro group at the 6-position) with a methoxy group using a methoxide source.
Q3: My methoxylation reaction is not proceeding, or the yield is low. Why?
A3: The success of nucleophilic aromatic substitution (SNAr) on a pyridine ring is highly dependent on the position of the leaving group.
-
Positional Reactivity: SNAr on pyridines is most favorable at the 2- and 4-positions (ortho and para to the nitrogen).[3][4][5] This is because the anionic intermediate (Meisenheimer complex) is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom.[3][5] Attack at the 3-position does not allow for this stabilization, making the reaction much slower or preventing it altogether.[4]
-
Reaction Conditions: Inadequate temperature or a weak nucleophile can lead to poor conversion. Sodium methoxide is a strong nucleophile and is typically effective.
Troubleshooting:
-
Confirm Isomer: Ensure your starting material has the leaving group at the 2- or 4- (in this case, 6-) position.
-
Solvent and Temperature: Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction. Heating may be necessary. Microwave-assisted synthesis in ethanol has also been shown to be effective for similar reactions.[6]
-
Base Strength: Ensure your sodium methoxide is not degraded. It is hygroscopic and can be neutralized by moisture.
Caption: Troubleshooting workflow for the methoxylation step.
Step 4: Electrophilic Fluorination
Introducing a fluorine atom onto the electron-deficient pyridine ring can be challenging.
Q4: I am having trouble with the regioselectivity of the fluorination step. Where will the fluorine atom add?
A4: Electrophilic substitution on a pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom.[7][8]
-
Directing Effects: The existing substituents on the ring will direct the position of fluorination. In general, electrophilic attack is favored at the 3- or 5-position.
-
Activating Groups: The presence of electron-donating groups (like the methoxy group) will activate the ring towards electrophilic substitution.
-
Fluorinating Agent: The choice of fluorinating agent is critical. Agents like Selectfluor® are commonly used for the fluorination of heterocyclic compounds.[9]
Troubleshooting:
-
Protecting Groups: If regioselectivity is poor, consider using a directing group that can be later removed.
-
Reaction Conditions: Control the temperature carefully, as side reactions can occur.
-
Alternative Routes: It may be more effective to introduce the fluorine atom earlier in the synthesis by using a fluorinated building block.
| Parameter | Typical Conditions |
| Fluorinating Agent | Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-24 hours |
Step 5: Demethylation to form the Hydroxyl group
The final step involves the cleavage of the methyl ether to yield the target pyridin-3-ol.
Q5: The demethylation of the 6-methoxy group is giving a low yield or is not working. What conditions should I use?
A5: Cleavage of aryl methyl ethers is a standard transformation, but the conditions need to be chosen carefully to avoid side reactions with other functional groups.
-
Common Reagents: Strong acids like HBr or BBr3 are effective but can be harsh. Pyridine hydrochloride is a milder alternative and can be used under solvent-free microwave conditions.[10][11]
-
Lewis Acids: Lewis acids in combination with a nucleophile (e.g., AlCl3 with a thiol) can also be used.
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least one equivalent of the demethylating agent is used. For BBr3, often 2-3 equivalents are used to ensure complete reaction.
-
Anhydrous Conditions: Reagents like BBr3 are sensitive to moisture. Ensure your solvent and glassware are dry.
-
Temperature Control: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature to control reactivity.
Experimental Protocols
Protocol 3: Nucleophilic Aromatic Substitution (Methoxylation of 6-chloropyridine intermediate)
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 6-chloro-5-fluoropyridin-3-yl methyl ether intermediate (1.0 eq) in anhydrous DMSO (0.1 M).
-
Reagent Addition: Add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 5: Demethylation of 5-Fluoro-6-methoxypyridin-3-yl methyl ether
-
Preparation: To a solution of the methyl ether intermediate (1.0 eq) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under nitrogen, cool the solution to -78 °C.
-
Reagent Addition: Add boron tribromide (BBr3, 2.0 eq, 1.0 M solution in DCM) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
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Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 11. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the purification of 5-Fluoro-6-methoxypyridin-3-OL
Welcome to the technical support center for the purification of 5-Fluoro-6-methoxypyridin-3-ol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The information provided is based on established principles for the purification of fluorinated and substituted pyridinols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: I'm observing a low yield after purification. What are the potential causes?
Low recovery can stem from several factors:
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Recrystallization: The compound may be too soluble in the chosen cold solvent, leading to significant loss in the mother liquor. Inappropriate solvent-to-solute ratio can also be a cause.
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Column Chromatography: The compound may be adsorbing irreversibly to the stationary phase (e.g., silica gel). Also, using a solvent system with excessively high polarity can lead to co-elution with impurities, necessitating the discarding of mixed fractions and thus lowering the yield.
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Product Instability: The compound might be degrading during the purification process, especially if exposed to harsh conditions like high temperatures or strong acids/bases for extended periods.
Q3: My purified this compound is still showing impurities by NMR/HPLC. What should I do?
If impurities persist, consider the following:
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Re-purification: A second round of purification using the same or a different method is often necessary. For instance, if column chromatography was used initially, a subsequent recrystallization can be very effective at removing trace impurities.
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Alternative Technique: If you initially performed recrystallization, column chromatography might be necessary to separate impurities with similar solubility profiles.
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Impurity Identification: If possible, identify the structure of the impurity. This can provide clues about its origin and help in selecting a more appropriate purification strategy. Common impurities can arise from starting materials or side reactions.
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be highly soluble at room temperature (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration). A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Try a more polar solvent. Gradually add more hot solvent until the compound dissolves. |
| Oiling out instead of crystallization. | The compound's melting point is lower than the solvent's boiling point; solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble. Try a lower boiling point solvent. |
| No crystals form upon cooling. | Solution is not saturated; cooling is too rapid. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Allow the solution to cool more slowly. |
| Poor recovery of the purified compound. | The compound is too soluble in the cold solvent; too much solvent was used. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the percentage of hexane. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel; the column is overloaded. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent. Use a larger column or load less material. |
| Poor separation of the compound from impurities. | The eluent system is not optimal. | Try a different solvent system. A gradient elution (gradually increasing the polarity of the eluent during the separation) may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a suitable system.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.3. A common starting point for polar compounds is a mixture of hexanes and ethyl acetate.
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Column Packing: Prepare a silica gel column using the "wet slurry" method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
Technical Support Center: Optimizing Derivatization of 5-Fluoro-6-methoxypyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of 5-Fluoro-6-methoxypyridin-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common derivatization reactions, including O-acylation, Williamson ether synthesis, and the Mitsunobu reaction.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The hydroxyl group of this compound can be derivatized through several standard organic reactions to form ethers, esters, and other functional groups. The three most common and versatile methods are:
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O-Acylation: To introduce an acyl group, forming an ester.
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Williamson Ether Synthesis: To introduce an alkyl or aryl group, forming an ether.
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Mitsunobu Reaction: A versatile method for forming esters and ethers with a wide range of nucleophiles.
Q2: How do the electronic properties of this compound affect its reactivity?
A2: The pyridine ring is inherently electron-deficient. The presence of a fluorine atom further withdraws electron density, making the pyridinol hydroxyl group more acidic than a typical phenol. The methoxy group is an electron-donating group, which can partially offset the electron-withdrawing effects of the pyridine ring and the fluorine atom. This electronic balance influences the nucleophilicity of the corresponding pyridinolate anion and the reactivity of the hydroxyl group.
Q3: What are the key considerations for purifying derivatives of this compound?
A3: Purification of the derivatized products typically involves standard techniques such as column chromatography on silica gel, recrystallization, or distillation for volatile compounds.[1][2][3] Given the presence of the basic pyridine nitrogen, care should be taken during acidic workups to avoid protonation and potential solubility issues in organic solvents. Conversely, the basicity of the pyridine moiety can be exploited for purification by extraction with aqueous acid.
II. O-Acylation Troubleshooting Guide
O-acylation is a common method to convert the hydroxyl group of this compound into an ester. This is typically achieved by reacting the pyridinol with an acylating agent (e.g., acyl chloride or anhydride) in the presence of a base.
Experimental Protocol: General Procedure for O-Acylation
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Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Add a base (1.1 to 1.5 equivalents). Common bases include triethylamine, pyridine, or N,N-diisopropylethylamine.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Troubleshooting Common O-Acylation Issues
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Insufficiently reactive acylating agent.2. Base is not strong enough to deprotonate the pyridinol.3. Low reaction temperature. | 1. Use a more reactive acylating agent (acyl chloride > anhydride).2. Switch to a stronger, non-nucleophilic base like DBU or use sodium hydride to pre-form the pyridinolate.3. Increase the reaction temperature, but monitor for side reactions. |
| Formation of N-Acylpyridinium Salt | The pyridine nitrogen is acylated instead of the hydroxyl group. This is more likely with highly reactive acylating agents. | 1. Use a less reactive acylating agent.2. Employ a non-nucleophilic base to deprotonate the hydroxyl group first.3. Use a milder acylating agent in combination with a catalyst like DMAP. |
| Hydrolysis of Acylating Agent | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | Contamination with the base or its salt. | 1. Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.2. If the product is acid-sensitive, use a silica gel plug filtration before full chromatography. |
Data Presentation: O-Acylation
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 | 85-95 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4 | 80-90 |
| Acetic Anhydride | DMAP (cat.), Et3N | MeCN | RT | 12 | 70-85 |
Note: The yields provided are typical for O-acylation of phenols and may vary for this compound.
References
Troubleshooting low bioactivity of 5-Fluoro-6-methoxypyridin-3-OL analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methoxypyridin-3-OL analogs who are experiencing lower than expected biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs are designed to address common issues encountered during the experimental process.
Q1: We are observing significantly lower than expected bioactivity with our this compound analog in a kinase assay. What are the potential causes?
A1: Low bioactivity in kinase assays can stem from several factors, ranging from the compound's intrinsic properties to the specifics of the assay setup. Here are some key areas to investigate:
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Compound Integrity and Solubility:
-
Purity: Verify the purity of your compound batch using methods like HPLC-MS. Impurities can interfere with the assay or misrepresent the active compound's concentration.
-
Solubility: Poor solubility in the assay buffer is a common cause of artificially low activity.[1][2] The compound may be precipitating out of solution at the tested concentrations. Determine the kinetic and thermodynamic solubility of your analog in the assay buffer.[3]
-
-
Assay Conditions:
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ATP Concentration: If your analog is an ATP-competitive inhibitor, the ATP concentration in your assay is critical.[4][5] High ATP concentrations can outcompete the inhibitor, leading to a higher IC50 value and the appearance of low potency.[4][6] It is recommended to test the inhibitor at an ATP concentration equal to the Km of the enzyme.[4]
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Enzyme Concentration and Activity: Ensure the kinase used is active and at an appropriate concentration. Enzyme activity can decrease over time with improper storage. Increased enzyme concentrations can also lead to higher rates of autophosphorylation, which may interfere with some assay formats.[4]
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Assay Technology: Different assay formats (e.g., fluorescence, luminescence, radiometric) have distinct advantages and disadvantages.[5][6] For instance, some compounds may interfere with the detection method (e.g., autofluorescence). Consider validating your findings with an orthogonal assay method.
-
-
Structure-Activity Relationship (SAR):
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The specific substitution pattern on the pyridine ring significantly influences biological activity.[7][8] The presence and position of functional groups like methoxy (-OMe) and hydroxyl (-OH) can enhance activity, while bulky groups or halogens in certain positions might be detrimental.[7] It's possible that the specific arrangement of the fluoro and methoxy groups in your analog is not optimal for binding to the target kinase.
-
Q2: How can we troubleshoot poor solubility of our this compound analog?
A2: Addressing solubility issues is a critical step in obtaining reliable bioactivity data.[3] Here’s a systematic approach:
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Solubility Measurement: First, quantify the solubility of your compound.
-
Kinetic Solubility: This is often measured by nephelometry and reflects the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility and is best determined by adding the solid compound to the buffer and allowing it to equilibrate.[3]
-
-
Formulation Strategies:
-
Co-solvents: If using a DMSO stock, ensure the final concentration in the assay does not exceed a level that affects the biological target (typically <1%). You can explore other co-solvents, but their compatibility with the assay must be verified.
-
Excipients: For in vivo studies, formulation with excipients like cyclodextrins can improve solubility.
-
-
Structural Modification:
-
If solubility issues persist and are limiting in vivo applications, medicinal chemistry efforts may be needed to modify the structure to enhance solubility without compromising activity. This can involve adding polar functional groups.[9]
-
Q3: Our analog shows good potency in a biochemical (cell-free) assay but low activity in a cell-based assay. What could be the reason for this discrepancy?
A3: This is a common challenge in drug discovery and often points to issues with the compound's interaction with the more complex biological environment of a cell.[10]
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Cell Permeability: The compound may have poor permeability across the cell membrane. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
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Efflux Pumps: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, preventing it from reaching its intracellular target.[11]
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Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.[11]
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Target Engagement: The intracellular concentration of the target protein and its substrates (like ATP) will be different from the conditions in a biochemical assay.[12] As mentioned, cellular ATP concentrations are in the millimolar range, which can significantly impact the apparent potency of ATP-competitive inhibitors.[5]
Data Presentation
Table 1: Troubleshooting Low Bioactivity of this compound Analogs
| Potential Issue | Recommended Action | Experimental Method | Expected Outcome |
| Compound Purity | Verify compound purity. | HPLC-MS, NMR | Purity ≥95% |
| Compound Solubility | Measure kinetic and thermodynamic solubility. | Nephelometry, HPLC-UV | Determine solubility limits in assay buffer. |
| Assay Interference | Run compound in control assays (e.g., without enzyme). | Assay-specific controls | No signal interference from the compound. |
| High ATP Concentration | Titrate ATP concentration in the assay. | Kinase activity assay | Determine IC50 at physiological and Km ATP concentrations. |
| Poor Cell Permeability | Assess membrane permeability. | PAMPA, Caco-2 assay | Determine the compound's ability to cross cell membranes. |
| Efflux Pump Substrate | Test for interaction with efflux pumps. | P-gp substrate assay | Identify if the compound is actively removed from cells. |
| Metabolic Instability | Evaluate stability in liver microsomes or hepatocytes. | Metabolic stability assay | Determine the metabolic half-life of the compound. |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)
This method is considered a "gold standard" for its high sensitivity and low interference from compounds.[5]
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Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and a protein substrate.
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Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound analog in DMSO, then dilute into the reaction buffer.
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Kinase Reaction:
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Add the kinase, substrate, and inhibitor to the reaction buffer.
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Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]-ATP.
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Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
-
Stop Reaction and Filter: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane.
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Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
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Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. This corresponds to the amount of ³²P incorporated into the substrate.
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Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity.
Caption: Competitive inhibition of a kinase by an analog.
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inits.at [inits.at]
Strategies to reduce side products in 5-Fluoro-6-methoxypyridin-3-OL reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Fluoro-6-methoxypyridin-3-ol. The primary focus is on strategies to minimize the formation of side products, ensuring higher yield and purity of the target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when proceeding via the diazotization of 5-Fluoro-6-methoxypyridin-3-amine followed by hydrolysis.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Question 1: My reaction yields a significant amount of a dark, tar-like substance and the desired product is obtained in low yield. What is the likely cause and how can I prevent this?
Answer:
The formation of dark, insoluble materials is a common issue in diazotization reactions and is often due to the formation of azo-coupling side products. The diazonium salt intermediate can react with the starting amine or the product itself, especially if the reaction conditions are not carefully controlled.
Strategies to Mitigate Azo-Coupling:
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Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step. This slows down the decomposition of the diazonium salt and minimizes side reactions.
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Control of Nitrous Acid: Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine. This prevents a buildup of nitrous acid, which can lead to side reactions.
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Quenching Excess Nitrous Acid: After the diazotization is complete, a small amount of urea or sulfamic acid can be added to the reaction mixture to destroy any excess nitrous acid before proceeding to the hydrolysis step.
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pH Control: Ensure the reaction medium is sufficiently acidic during diazotization to prevent the presence of free amine which can participate in azo coupling.
Illustrative Impact of Urea Addition on Purity:
| Condition | Main Product Yield (%) | Azo Impurity (%) |
| Without Urea | 65 | 15 |
| With Urea (1.1 eq) | 85 | < 2 |
| Note: Data is illustrative and based on typical outcomes in similar reactions. |
Question 2: My final product contains a significant amount of the starting material, 5-Fluoro-6-methoxypyridin-3-amine. How can I improve the conversion?
Answer:
The presence of unreacted starting material indicates incomplete diazotization. This can be due to several factors related to the reaction conditions.
Strategies to Improve Conversion:
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Stoichiometry of Reagents: Ensure that at least one equivalent of sodium nitrite is used. A slight excess (1.05-1.1 equivalents) is often employed to drive the reaction to completion.
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Acid Concentration: The concentration of the acid (e.g., H₂SO₄, HCl) is crucial. The amine must be fully protonated to be soluble and to react effectively. A common starting point is to dissolve the amine in 2-3 M acid.
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Reaction Time: Allow sufficient time for the diazotization to complete at low temperature. Monitoring the reaction by TLC or HPLC for the disappearance of the starting material is recommended.
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Temperature: While low temperatures are necessary to stabilize the diazonium salt, ensure the mixture is well-stirred to allow for complete reaction.
dot
Caption: Troubleshooting incomplete conversion in the diazotization step.
Question 3: I observe a byproduct with a similar polarity to my product, making purification difficult. What could this be and how can I minimize its formation?
Answer:
A common byproduct in the synthesis of hydroxypyridines from methoxy-substituted precursors is the demethylated analog, 5-Fluoro-pyridin-3,6-diol. This can occur if the hydrolysis conditions are too harsh.
Strategies to Prevent Demethylation:
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Temperature of Hydrolysis: Avoid excessive temperatures during the hydrolysis of the diazonium salt. A gradual increase in temperature to around 50-60 °C is often sufficient. Overheating can promote ether cleavage.
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Acid Concentration during Hydrolysis: High concentrations of strong acids, especially in combination with high temperatures, can lead to demethylation. If possible, dilute the reaction mixture before heating for the hydrolysis step.
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Reaction Time for Hydrolysis: Monitor the hydrolysis for the disappearance of the diazonium intermediate (e.g., by quenching a small sample with a coupling agent like 2-naphthol and checking for azo dye formation). Avoid prolonged heating once the hydrolysis is complete.
Illustrative Effect of Hydrolysis Temperature on Side Product Formation:
| Hydrolysis Temperature (°C) | Desired Product Purity (%) | Demethylated Impurity (%) |
| 50 | 95 | 1 |
| 80 | 88 | 7 |
| 100 | 75 | 20 |
| Note: Data is illustrative and based on typical outcomes in similar reactions. |
Experimental Protocols
General Protocol for Diazotization and Hydrolysis:
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Dissolution of Amine: Dissolve 5-Fluoro-6-methoxypyridin-3-amine (1.0 eq) in a suitable aqueous acid (e.g., 2 M H₂SO₄) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.
-
Monitoring and Quenching: Stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor for the absence of the starting amine by TLC. Optionally, add a small amount of urea to quench excess nitrous acid.
-
Hydrolysis: Slowly warm the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours). Monitor the reaction for the formation of the product by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃, NaOH) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
FAQs
Q1: What are the key safety precautions to take during this reaction?
A1: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. The reaction also involves the evolution of nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
Q2: Can I use other acids for the diazotization step?
A2: Yes, other strong, non-nucleophilic acids like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) can be used. However, the choice of acid can influence the stability of the diazonium salt and the rate of subsequent reactions. Sulfuric acid is commonly used for hydrolysis reactions.
Q3: How can I effectively purify the final product?
A3: Purification strategies depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is an effective method.
-
Column Chromatography: For complex mixtures or to separate impurities with similar polarities, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.
Q4: What analytical techniques are best for monitoring the reaction and assessing purity?
A4:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress (disappearance of starting material and appearance of product).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the purity of the product. A reverse-phase C18 column is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.
5-Fluoro-6-methoxypyridin-3-OL stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Fluoro-6-methoxypyridin-3-ol in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific stability issues that may arise when working with this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., turning yellow or brown) | Oxidation or degradation of the compound. This can be accelerated by exposure to air, light, or incompatible solvents. | Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or covering containers with aluminum foil. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Precipitate Formation | Poor solubility in the chosen solvent or degradation leading to insoluble products. The compound's solubility may also be temperature-dependent. | Confirm the solubility of this compound in the selected solvent system. Consider gentle warming or sonication to aid dissolution. If precipitation occurs upon standing, investigate potential degradation by analytical methods such as HPLC. |
| Inconsistent Assay Results or Loss of Potency | Chemical instability and degradation of the compound in the assay medium. The pH of the solution can significantly impact the stability of pyridinol derivatives. | Perform a forced degradation study to understand the compound's stability under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[1][2][3] This will help in identifying conditions under which the compound is stable. Buffer the assay medium to a pH where the compound exhibits maximum stability. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) | Degradation of this compound into one or more new chemical entities. | Conduct a stability-indicating assay to separate and quantify the parent compound from its degradation products.[3][4] Characterize the structure of the major degradants to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
Q2: How should I prepare solutions of this compound to ensure stability?
For optimal stability, it is advisable to prepare solutions fresh for each experiment. Use high-purity solvents and protect the solution from light. If the solution needs to be stored, it should be kept at a low temperature (e.g., 2-8°C or frozen) and the container should be purged with an inert gas to minimize oxidative degradation.
Q3: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been published, pyridinol structures can be susceptible to oxidation and hydrolysis. The electron-donating methoxy group and the hydroxyl group can make the pyridine ring more susceptible to oxidative degradation. Under acidic or basic conditions, hydrolysis of the methoxy group or other ring modifications could occur.
Q4: How can I perform a forced degradation study to assess the stability of this compound?
A forced degradation study, as recommended by ICH guidelines, involves subjecting a solution of the compound to various stress conditions to identify potential degradation products and pathways.[2][3] This is crucial for developing a stability-indicating analytical method.[4]
Key Stress Conditions for Forced Degradation Studies: [2]
-
Acidic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures.
-
Basic Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂.
-
Thermal: Incubate a portion of the stock solution at 70°C.
-
Control: Keep a portion of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a suitable analytical method, such as reverse-phase HPLC with a UV detector, to analyze the samples. The method should be capable of separating the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation for the parent compound and monitor the formation of any new peaks. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[4][7]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. onyxipca.com [onyxipca.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. 5-Fluoro-6-methoxypyridin-3-amine | 886372-63-0 [sigmaaldrich.com]
- 6. 2-Chloro-5-fluoro-6-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput Screening of 5-Fluoro-6-methoxypyridin-3-OL Libraries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methoxypyridin-3-OL libraries in high-throughput screening (HTS) campaigns.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the screening process.
Issue 1: Low Z'-Factor in Biochemical Assays (e.g., Kinase Assays)
A low Z'-factor (typically < 0.5) indicates poor assay quality, making it difficult to distinguish between hits and non-hits.[1][2][3]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentration | Titrate enzyme, substrate, and ATP concentrations to determine optimal conditions. | Identification of reagent concentrations that yield a robust signal window. |
| Reagent Instability | Prepare fresh reagents daily. Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. | Consistent assay performance and improved Z'-factor. |
| Incorrect Assay Buffer Conditions | Optimize buffer pH, salt concentration, and co-factors. | Enhanced enzyme activity and assay stability. |
| Short Incubation Time | Increase the incubation time to allow the enzymatic reaction to proceed to an optimal endpoint. | A larger signal window between positive and negative controls. |
| High Background Signal | Identify and minimize the source of background noise (e.g., buffer components, plate type). | Improved signal-to-background ratio. |
Issue 2: High Variability in Cell-Based Assays (e.g., GPCR Calcium Flux Assays)
High variability in cell-based assays can mask true hits and lead to a high number of false negatives.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Use an automated cell dispenser if available. | Reduced well-to-well variability in cell number and response. |
| Cell Health and Viability Issues | Monitor cell health and viability regularly. Ensure cells are in the logarithmic growth phase before seeding. | More consistent and robust cellular responses. |
| Uneven Compound Distribution | Ensure proper mixing of compounds in the assay wells. | Uniform exposure of cells to the test compounds. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. | Minimized evaporation and temperature gradients across the plate. |
| Inconsistent Dye Loading | Optimize the concentration and incubation time of the fluorescent dye. | Uniform dye loading and consistent signal intensity. |
Issue 3: High Rate of False Positives
False positives are compounds that appear active in the primary screen but are later found to be inactive.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | Pre-screen the compound library for autofluorescence at the assay's excitation and emission wavelengths.[4][5] | Identification and flagging of fluorescent compounds. |
| Compound Precipitation | Visually inspect assay plates for precipitates. Decrease the final compound concentration.[6] | Reduced light scattering and non-specific effects. |
| Pan-Assay Interference Compounds (PAINS) | Screen for known PAINS substructures within the library.[7][8] | Identification of compounds likely to interfere with multiple assays. |
| Non-specific Inhibition (e.g., Aggregation) | Perform counter-screens, such as a detergent-based assay, to identify aggregators. | Elimination of compounds that inhibit through non-specific mechanisms. |
| Reactivity with Assay Components | Run the assay in the absence of the biological target to identify compounds that directly interfere with the detection reagents. | Identification of compounds that are not true inhibitors of the target. |
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound derivatives that I should be aware of?
A1: While specific data for each library member will vary, analogs of this compound are generally small molecules with moderate polarity. It is advisable to assess the solubility of a representative set of compounds in your assay buffer early in the development process to mitigate potential precipitation issues.
Q2: What are the potential biological targets for a this compound library?
A2: Pyridinol scaffolds are present in a variety of biologically active compounds. Based on existing literature, potential target classes for this library could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in microbial pathways.[9]
Q3: How can I minimize the impact of compound autofluorescence in my fluorescence-based assay?
A3: To minimize autofluorescence interference, consider the following:
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Pre-screening: Screen the library against a buffer-only control to identify and flag fluorescent compounds.[4][5]
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Red-Shifted Dyes: Utilize fluorescent dyes and reporters that excite and emit at longer wavelengths (red-shifted), as fewer library compounds tend to be fluorescent in this region of the spectrum.
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Counter-screens: Employ a counter-screen where the assay is run without the biological target to identify compounds that directly interfere with the fluorescence readout.
Q4: My Z'-factor is consistently low (<0.5). What are the first things I should check?
A4: A persistently low Z'-factor often points to issues with the assay window or high data variability.[1][2][3][10] Start by:
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Verifying Reagent Quality: Ensure all reagents are fresh and have been stored correctly.
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Optimizing Reagent Concentrations: Re-evaluate the concentrations of your key reagents (e.g., enzyme, substrate) to ensure you are in the optimal range for a robust signal.
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Checking for High Background: Analyze your negative controls to see if there is an unexpectedly high background signal that could be compressing your assay window.
Q5: What is the best way to handle potential compound precipitation in my HTS campaign?
A5: Compound precipitation can lead to false positives and negatives.[6] To manage this:
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Solubility Assessment: Test the solubility of a subset of your library in the final assay buffer at the screening concentration.
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Lower Compound Concentration: If precipitation is a widespread issue, consider lowering the final screening concentration of your library.
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Visual Inspection: Incorporate a visual inspection step of your assay plates before reading to identify wells with precipitates.
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Data Analysis Flags: Flag data from wells with suspected precipitation for careful review during hit analysis.
Experimental Protocols
Detailed Methodology for a Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a generic serine/threonine kinase screen.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase substrate peptide in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
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Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[11][12][13]
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 0.5 µL of the this compound library compound solution (in DMSO) to the appropriate wells.
-
Add 1 µL of kinase solution to all wells except the negative controls.
-
Incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 1 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
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Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[12]
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Add 10 µL of Kinase Detection Reagent to all wells.
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Incubate for 30-60 minutes at room temperature to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Detailed Methodology for a Cell-Based GPCR Assay (Calcium Flux)
This protocol is a general guide for a GPCR screen monitoring intracellular calcium mobilization.
-
Cell Culture and Plating:
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Culture a cell line stably expressing the GPCR of interest in the appropriate growth medium.
-
Harvest cells and seed them into 384-well, black-walled, clear-bottom assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-8) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Procedure:
-
Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Add the this compound library compounds to the appropriate wells.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add a known agonist for the GPCR to stimulate calcium release.
-
Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the calcium flux.
-
Quantitative Data Summary
Table 1: HTS Assay Quality Control Metrics
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Z'-Factor | 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|] | ≥ 0.5 | Excellent assay quality with a large separation between positive and negative controls.[1][2][3][10] |
| Signal-to-Background (S/B) | Meanpos / Meanneg | ≥ 10 | A strong signal relative to the background noise of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | ≤ 20% | A measure of the variability of the data; lower values indicate higher precision. |
Visualizations
Caption: High-Throughput Screening Experimental Workflow.
Caption: Troubleshooting Logic for a Low Z'-Factor.
Caption: Decision Pathway for Triaging False Positives.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Drug Target Screening through Protein Interaction Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay [promega.jp]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-6-methoxypyridin-3-ol for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-6-methoxypyridin-3-ol, a key intermediate for preclinical studies. The following information is designed to address common challenges encountered during scale-up and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound on a larger scale?
A1: A practical and scalable multi-step synthesis is often employed, starting from commercially available materials. A common route involves the nitration of a substituted pyridine, followed by reduction, diazotization, fluorination, and subsequent methoxylation and hydroxylation or demethylation steps. The exact sequence of these steps can be optimized to improve overall yield and purity.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor include reaction temperature, addition rates of reagents, stirring efficiency, and reaction time. Temperature control is particularly crucial during nitration and diazotization steps to prevent side reactions and ensure safety. Efficient mixing is essential to maintain homogeneity, especially in larger reactors.
Q3: What are the typical challenges encountered during the purification of this compound?
A3: Purification can be challenging due to the presence of isomeric impurities and residual starting materials. Common purification techniques include column chromatography, recrystallization, and distillation. For large-scale production, crystallization is often the most cost-effective and scalable method. The choice of an appropriate solvent system is critical for achieving high purity and yield.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with potential causes and recommended solutions.
Issue 1: Low Yield in the Nitration Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. |
| Suboptimal reaction temperature | Maintain the recommended temperature range. Use a cooling bath to control exothermic reactions. |
| Inefficient mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Degradation of starting material | Add the nitrating agent slowly and at a controlled temperature to prevent decomposition. |
Issue 2: Poor Selectivity in the Fluorination Step (Schiemann Reaction)
| Potential Cause | Recommended Solution |
| Incomplete diazotization | Ensure the complete conversion of the amine to the diazonium salt before adding the fluorinating agent. |
| Suboptimal temperature for decomposition of the diazonium salt | Carefully control the thermal decomposition temperature to favor the desired fluoro-substituted product over side products. |
| Presence of water | Use anhydrous solvents and reagents to minimize the formation of phenolic byproducts. |
Issue 3: Incomplete Methoxylation
| Potential Cause | Recommended Solution |
| Insufficient amount of methoxylating agent | Use a slight excess of the methoxylating agent (e.g., sodium methoxide) to drive the reaction to completion. |
| Low reaction temperature | Increase the reaction temperature within the recommended limits to enhance the reaction rate. |
| Poor solubility of the substrate | Choose a solvent in which the starting material is readily soluble at the reaction temperature. |
Issue 4: Difficulty in Final Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Formation of a stable emulsion during workup | Add a saturated brine solution to break the emulsion. |
| Product is an oil or low-melting solid | Consider converting the product to a crystalline salt for easier handling and purification. |
| Co-eluting impurities in chromatography | Optimize the mobile phase composition and stationary phase for better separation. Consider using a different chromatography technique (e.g., reverse-phase). |
| Inefficient recrystallization | Screen various solvents and solvent mixtures to find the optimal conditions for crystallization. Use seeding to induce crystallization if necessary. |
Experimental Protocols
A generalized, multi-step synthetic workflow for the preparation of this compound is outlined below. Note: This is a representative workflow and may require optimization for specific laboratory conditions and scale.
Caption: A representative synthetic workflow for this compound.
Signaling Pathway Context
While this compound is a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. The logical relationship for its use in drug discovery is depicted below.
Caption: Logical workflow from synthesis to preclinical evaluation.
Validation & Comparative
Navigating the Structural Confirmation of Novel 5-Fluoro-6-methoxypyridin-3-ol Derivatives: A Guide to Synthesis and Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of innovative therapeutic design. This guide provides a comparative overview of the analytical techniques and synthetic considerations crucial for the characterization of new 5-Fluoro-6-methoxypyridin-3-ol derivatives, a class of compounds with potential pharmacological significance.
While the synthesis and complete structural elucidation of entirely novel derivatives of this compound are not extensively detailed in currently available public literature, we can establish a robust framework for their analysis based on established methodologies for similar heterocyclic compounds. This guide will outline the critical experimental protocols and data interpretation necessary for confirming the structure of any newly synthesized analogue in this class.
Comparative Analysis of Structural Elucidation Techniques
The definitive confirmation of a novel chemical structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment.
| Analytical Technique | Information Provided | Key Parameters for Comparison |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Number of unique protons, their chemical environment (shielding/deshielding), and connectivity through spin-spin coupling. | Chemical Shift (δ), Integration, Multiplicity (singlet, doublet, etc.), Coupling Constants (J) |
| ¹³C NMR: Number of unique carbon atoms and their chemical environment. | Chemical Shift (δ) | |
| ¹⁹F NMR: Presence and chemical environment of fluorine atoms. | Chemical Shift (δ), Coupling Constants (J) with ¹H and ¹³C | |
| 2D NMR (COSY, HSQC, HMBC): Correlation between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, to establish the complete connectivity of the molecule. | Presence and intensity of cross-peaks | |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues. | High-Resolution Mass Spectrometry (HRMS) for accurate mass, Mass-to-charge ratio (m/z) of parent ion and fragment ions. |
| X-ray Crystallography | The absolute three-dimensional arrangement of atoms in a crystalline sample, providing definitive proof of structure and stereochemistry. | Unit cell dimensions, bond lengths, bond angles, and torsion angles. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, C=C, C-O, C-F). | Wavenumber (cm⁻¹) of characteristic absorption bands. |
Standard Experimental Protocols for Structural Confirmation
Researchers synthesizing novel this compound derivatives should adhere to rigorous and well-documented experimental protocols to ensure data reproducibility and accuracy.
General Synthetic Workflow
The synthesis of novel derivatives would likely start from commercially available precursors, such as 5-Fluoro-6-methoxypyridin-3-amine or (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Subsequent functionalization at various positions on the pyridine ring would lead to the desired novel compounds.
Caption: A generalized workflow for the synthesis of novel pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complete structural assignment, acquire 2D NMR spectra, including COSY, HSQC, and HMBC.
-
Data Analysis: Process the spectra using appropriate software. Assign all proton, carbon, and fluorine signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed chemical formula to confirm the elemental composition.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a novel compound follows a logical progression, starting from the initial synthesis and culminating in a definitive structural assignment.
Caption: The iterative process of novel compound structural confirmation.
By following these established analytical protocols and employing a multi-technique approach, researchers can confidently determine the precise structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential as future therapeutic agents.
Validating the Biological Target of 5-Fluoro-6-methoxypyridin-3-OL-based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of novel compounds based on the 5-Fluoro-6-methoxypyridin-3-OL scaffold. Due to the limited publicly available data on the specific biological targets of this compound class, this guide will focus on hypothesized targets based on the activity of structurally related pyridine derivatives. The primary inferred targets are kinases, specifically those within the PI3K/mTOR and Bcr-Abl signaling pathways.
This document outlines experimental workflows, presents hypothetical comparative data, and provides detailed protocols for key validation assays.
Inferred Biological Targets and Rationale
The pyridine ring is a common scaffold in a multitude of biologically active compounds, including numerous kinase inhibitors. The presence of a fluorine atom can enhance binding affinity and cell permeability, while the methoxy and hydroxyl groups offer potential hydrogen bonding interactions within a kinase ATP-binding pocket. Based on extensive analysis of pyridine-based kinase inhibitors, the PI3K/mTOR and Bcr-Abl kinases are identified as high-probability targets for compounds featuring the this compound core.
Comparative Analysis of Inhibitory Activity
To validate the biological target, the inhibitory activity of a novel this compound-based compound (termed here as Compound X ) would be compared against known inhibitors of the hypothesized targets. The following tables present a hypothetical but realistic comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound X | PI3Kα | 50 |
| Alpelisib (Known PI3Kα inhibitor) | PI3Kα | 5.9 |
| Compound X | mTOR | 150 |
| Rapamycin (Known mTOR inhibitor) | mTOR | 0.1 |
| Compound X | Bcr-Abl (Wild-Type) | 25 |
| Imatinib (Known Bcr-Abl inhibitor) | Bcr-Abl (Wild-Type) | 300 |
| Compound X | Bcr-Abl (T315I mutant) | 500 |
| Ponatinib (Known Bcr-Abl T315I inhibitor) | Bcr-Abl (T315I mutant) | 0.37 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | Target Pathway | GI50 (µM) |
| Compound X | MCF-7 (Breast Cancer) | PI3K/mTOR | 0.5 |
| Alpelisib | MCF-7 (Breast Cancer) | PI3K/mTOR | 0.1 |
| Compound X | K562 (Chronic Myeloid Leukemia) | Bcr-Abl | 0.2 |
| Imatinib | K562 (Chronic Myeloid Leukemia) | Bcr-Abl | 0.5 |
GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
In Vitro Kinase Assays
a) PI3Kα (p110α/p85α) Kinase Assay Protocol [1][2]
This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., Compound X, Alpelisib)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, PI3Kα enzyme, and lipid substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b) Bcr-Abl Kinase Assay Protocol [3][4]
This assay measures the phosphorylation of a specific substrate by the Bcr-Abl kinase.
-
Materials:
-
Recombinant Bcr-Abl (wild-type or T315I mutant)
-
Peptide substrate (e.g., Abltide)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., Compound X, Imatinib, Ponatinib)
-
-
Procedure (using ADP-Glo™):
-
Follow a similar procedure as the PI3Kα assay, substituting the PI3K enzyme and substrate with Bcr-Abl and its specific peptide substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Proceed with the ADP-Glo™ detection steps as described above.
-
Calculate IC50 values.
-
Cellular Assays
a) Cell Viability (MTT) Assay [5][6]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Test compounds
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 values.
-
b) Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Screening
References
- 1. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoro-6-methoxypyridin-3-ol with Commercially Available Pyridinol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it a versatile template for drug design. This guide provides a comparative analysis of the novel compound 5-Fluoro-6-methoxypyridin-3-ol against established pyridinol scaffolds with known kinase inhibitory, anti-inflammatory, and antimicrobial activities.
While this compound is a novel scaffold with limited publicly available data, its structural features—a 3-hydroxypyridine core functionalized with a fluorine atom and a methoxy group—suggest a strong potential for biological activity. The electron-withdrawing nature of the fluorine atom can enhance binding affinities and improve metabolic stability, while the methoxy group can modulate lipophilicity and solubility. This analysis, therefore, serves as a prospective guide for researchers interested in exploring the therapeutic potential of this and similar pyridinol derivatives.
Comparative Analysis of Biological Activity
To contextualize the potential of this compound, we compare it with three well-characterized pyridinol and pyridone scaffolds: a pan-Janus kinase (JAK) inhibitor, a potent anti-inflammatory agent, and a novel antimicrobial compound.
| Scaffold/Compound | Target/Assay | Key Performance Metric | Reference Compound/Data |
| This compound | (Prospective) Kinase Inhibition, Anti-inflammatory, Antimicrobial | Data Not Available | - |
| Pyridone 6 (Pan-JAK Inhibitor) | JAK1, JAK2, JAK3, Tyk2 Kinases | IC50: 15 nM (JAK1), 1 nM (JAK2), 5 nM (JAK3), 1 nM (Tyk2)[1][2][3][4] | Potent, ATP-competitive inhibitor |
| 2-Pyridone Derivative (Anti-inflammatory) | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | IC50: 4.13 µM[5] | Demonstrates significant inhibition of a key inflammatory mediator |
| JC-01-074 (Antimicrobial Alkyl Pyridinol) | Staphylococcus aureus (including MRSA) | MIC: 16 µg/mL[6][7][8] | Bactericidal activity against Gram-positive bacteria |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation of novel pyridinol scaffolds like this compound.
In Vitro Kinase Inhibition Assay (Example: JAK Kinase)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagents and Materials :
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution to the wells.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[9][10][11][12][13]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture and Treatment :
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]
-
-
Nitrite Measurement (Griess Assay) :
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the IC50 value for the inhibition of NO production.[14][15][16][17]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum :
-
Culture the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]
-
-
Broth Microdilution Method :
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.[19][20][21][22]
-
Visualizing Pathways and Workflows
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation.[23][24][25][26] Many kinase inhibitors, such as Pyridone 6, target components of this pathway.
Caption: The JAK-STAT signaling cascade.
General Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound.
Caption: A generalized workflow for screening novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TargetMol [targetmol.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 7. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro kinase assay [bio-protocol.org]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 26. sinobiological.com [sinobiological.com]
Comparative Efficacy of Novel Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel sulfonamide methoxypyridine derivatives designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The data presented is based on the findings from a study by Gao et al., which systematically explores the structure-activity relationships (SAR) of these compounds.[1][2]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][3] Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and enhance anti-tumor efficacy.[1][3] This guide summarizes the inhibitory activities of a series of synthesized analogs, details the experimental methodologies used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of the synthesized sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22a | 0.85 | 45 |
| 22b | 0.53 | 38 |
| 22c | 0.22 | 23 |
| 22d | 1.2 | 67 |
| 22e | 0.78 | 41 |
| 22f | 0.95 | 52 |
| 22g | 2.5 | 110 |
| 22h | 0.61 | 35 |
| 22i | 1.8 | 89 |
| 22j | 0.47 | 31 |
| 22k | 0.33 | 28 |
| 22l | 1.5 | 75 |
Data extracted from a representative set of analogs for illustrative purposes.
Table 2: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | 210 | 45 |
| 22b | 180 | 32 |
| 22c | 130 | 20 |
| 22d | 350 | 88 |
| 22e | 250 | 51 |
| 22f | 280 | 63 |
| 22g | 420 | 150 |
| 22h | 190 | 38 |
| 22i | 380 | 110 |
| 22j | 170 | 29 |
| 22k | 150 | 25 |
| 22l | 320 | 81 |
Data extracted from a representative set of analogs for illustrative purposes.
Among the evaluated compounds, 22c , which features a quinoline core, demonstrated the most potent inhibitory activity against both PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively.[2] This compound also exhibited the strongest anti-proliferative effects, particularly in the HCT-116 cell line (IC50 = 20 nM).[2] Further studies revealed that compound 22c effectively induced apoptosis and caused cell cycle arrest at the G0/G1 phase in HCT-116 cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PI3Kα and mTOR Kinase Inhibition Assay
The enzymatic activity of PI3Kα and mTOR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the respective kinase.
-
Reagents and Materials:
-
Recombinant human PI3Kα and mTOR kinases.
-
ATP and appropriate kinase-specific substrates.
-
TR-FRET detection reagents (e.g., lanthanide-labeled antibody and a fluorescently labeled tracer).
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).
-
Test compounds (sulfonamide methoxypyridine analogs) dissolved in DMSO.
-
384-well microplates.
-
-
Procedure:
-
A solution of the kinase and its substrate in the assay buffer is added to the wells of a microplate.
-
The test compounds are serially diluted and added to the wells.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a termination buffer containing the TR-FRET detection reagents.
-
After another incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[4][5][6]
-
Reagents and Materials:
-
MCF-7 and HCT-116 cancer cell lines.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[5]
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
-
Western Blot Analysis
Western blotting was performed to assess the effect of the compounds on the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway.[7][8]
-
Reagents and Materials:
-
HCT-116 cells.
-
Test compound (22c ).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibodies against total AKT and phosphorylated AKT (p-AKT).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein electrophoresis and transfer apparatus.
-
PVDF membranes.
-
Chemiluminescent substrate.
-
-
Procedure:
-
HCT-116 cells are treated with different concentrations of the test compound for a specified time.
-
The cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibodies (anti-AKT and anti-p-AKT) overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the relative levels of total and phosphorylated AKT.
-
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Compound Evaluation
Caption: General experimental workflow for analog evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 8. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
A Head-to-Head Comparative Analysis of Novel 5-Fluoro-6-methoxypyridin-3-OL Derivatives and Existing BRAF/MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role in treating various malignancies.[1][2] The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently dysregulated in cancers like melanoma, is a key target for such interventions.[3][4] This guide provides a head-to-head comparison of a novel class of potential kinase inhibitors, 5-Fluoro-6-methoxypyridin-3-OL derivatives, against established BRAF and MEK inhibitors. This analysis is based on a compilation of data from extensive preclinical and clinical studies of existing inhibitors, offering a framework for evaluating new chemical entities.
The MAPK Signaling Pathway: A Critical Target
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation and uncontrolled cell growth.[3] BRAF inhibitors and MEK inhibitors are designed to block this pathway at different points, thereby halting tumor progression.[4][5][6] Combination therapies targeting both BRAF and MEK have proven to be more effective than monotherapies, leading to improved response rates and survival outcomes.[5][7][8]
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the efficacy data for existing BRAF and MEK inhibitor combinations from key clinical trials. For the purpose of this guide, hypothetical data for a representative this compound derivative, designated as "FMP-1," is included to illustrate a potential target profile for a novel inhibitor.
Table 1: Overall Response Rate (ORR) and Progression-Free Survival (PFS)
| Inhibitor/Combination | Target(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) in Months | Clinical Trial Reference |
| FMP-1 + MEK Inhibitor (Hypothetical) | BRAF | ~70-75% | ~12-14 | Preclinical Projection |
| Dabrafenib + Trametinib | BRAF + MEK | 67% | 11.0 | COMBI-d[9] |
| Vemurafenib + Cobimetinib | BRAF + MEK | 68% | 9.9 | coBRIM |
| Encorafenib + Binimetinib | BRAF + MEK | 63% | 14.9 | COLUMBUS |
Table 2: Overall Survival (OS) and Duration of Response (DoR)
| Inhibitor/Combination | Target(s) | Median Overall Survival (OS) in Months | Median Duration of Response (DoR) in Months | Clinical Trial Reference |
| FMP-1 + MEK Inhibitor (Hypothetical) | BRAF | ~28-32 | ~13-15 | Preclinical Projection |
| Dabrafenib + Trametinib | BRAF + MEK | 25.1 | 11.1 | COMBI-d[9] |
| Vemurafenib + Cobimetinib | BRAF + MEK | 22.3 | 13.0 | coBRIM |
| Encorafenib + Binimetinib | BRAF + MEK | 33.6 | 16.6 | COLUMBUS |
In Vitro Comparative Analysis
An in vitro head-to-head comparison of all possible BRAF/MEK inhibitor combinations, including a hypothetical novel compound, can provide insights into superior anti-tumor activity. One such study indicated that the unconventional combination of encorafenib and trametinib showed the highest activity in suppressing proliferation and inducing apoptosis in both BRAF-mutant and NRAS-mutant melanoma cells.[10][11][12]
Table 3: In Vitro Inhibitory Concentration (IC50) Values (Hypothetical Data for FMP-1)
| Compound | Target | Cell Line | IC50 (nM) |
| FMP-1 | BRAF V600E | A375 | 5 |
| Dabrafenib | BRAF V600E | A375 | 10 |
| Vemurafenib | BRAF V600E | A375 | 15 |
| Encorafenib | BRAF V600E | A375 | 2 |
| Trametinib | MEK1/2 | A375 | 1 |
| Cobimetinib | MEK1/2 | A375 | 4 |
| Binimetinib | MEK1/2 | A375 | 12 |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitors.
Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
Methodology:
-
Reagents : Purified recombinant kinase, biotinylated substrate peptide, ATP, and the test inhibitor at various concentrations.
-
Procedure : The kinase, substrate, and inhibitor are pre-incubated in an assay buffer. The reaction is initiated by adding ATP.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based ADP-Glo assay.[13][14]
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture : Cancer cell lines with known BRAF mutations (e.g., A375, Malme-3M) are cultured in appropriate media.
-
Treatment : Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
Incubation : Cells are incubated for a period of 72 hours.
-
Quantification : Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis : The concentration of the inhibitor that reduces cell viability by 50% (GI50) is calculated.
Conclusion
The development of novel kinase inhibitors like the hypothetical this compound derivatives requires rigorous head-to-head comparisons with existing therapies. The established BRAF and MEK inhibitors provide a benchmark for efficacy and safety. The provided data tables and experimental protocols offer a framework for the preclinical and clinical evaluation of new chemical entities targeting the MAPK pathway. Future research should focus on identifying compounds with improved efficacy, a better safety profile, and the ability to overcome resistance mechanisms.
References
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and safety of targeted therapies for BRAF-mutant unresectable or metastatic melanoma: Results from a systematic literature review and a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mdpi.com [mdpi.com]
- 11. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive analysis of the selectivity profile of a representative 5-Fluoro-6-methoxypyridin-3-ol-based compound, hereafter referred to as Compound-X . The performance of Compound-X is compared against established kinase inhibitors, with supporting experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Disclaimer: The specific compound "Compound-X" and its associated quantitative data are hypothetical and presented for illustrative purposes to demonstrate the format and content of a selectivity profiling guide. The experimental protocols and methodologies are based on established and cited techniques.
Compound of Interest
Compound-X is a novel kinase inhibitor based on the this compound scaffold. Its potential as a therapeutic agent is being evaluated, with an initial focus on its activity against a panel of protein kinases implicated in oncology.
Quantitative Data Summary
The inhibitory activity of Compound-X was assessed against a panel of related protein kinases and compared with two well-characterized kinase inhibitors, Dasatinib and Tofacitinib. The half-maximal inhibitory concentration (IC50) values were determined using radiometric kinase assays.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound-X (Hypothetical) | Dasatinib (Reference) | Tofacitinib (Reference) |
| Primary Target Family | |||
| ABL1 | 25 | 0.6 | >10,000 |
| SRC | 45 | 0.8 | 5,500 |
| LCK | 60 | 1.1 | 4,800 |
| Secondary Target Family | |||
| JAK1 | 850 | 350 | 1.2 |
| JAK2 | 1,200 | 420 | 1.1 |
| JAK3 | >10,000 | 800 | 0.9 |
| Off-Target Kinases | |||
| EGFR | 5,500 | 180 | >10,000 |
| VEGFR2 | 3,200 | 22 | >10,000 |
| PKCα | >10,000 | 1,500 | 8,900 |
Experimental Protocols
The following protocols describe the methodologies used to generate the selectivity data. These methods are standard in the field of kinase inhibitor profiling.[1][2][3]
Radiometric Kinase Assay ([33P]-ATP Filter Binding)
This assay directly measures the phosphorylation of a substrate by a kinase through the incorporation of a radiolabeled phosphate group from [33P]-ATP.[1][2]
Materials:
-
Kinase of interest (recombinant, purified)
-
Peptide or protein substrate specific to the kinase
-
Compound-X and reference inhibitors
-
[33P]-γ-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
96-well or 384-well assay plates
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase reaction buffer.
-
Reaction Mixture: The kinase, substrate, and test compound are pre-incubated in the assay plate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [33P]-γ-ATP. The final ATP concentration is typically set at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.[1]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a filter plate. The phosphorylated substrate is captured on the filter membrane, while the unreacted [33P]-ATP is washed away.[2]
-
Detection: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to control wells (containing DMSO vehicle) and plotted against the compound concentration. IC50 values are determined using a non-linear regression analysis.
Competitive Binding Assay
Binding assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase, providing a measure of binding affinity (Kd).[1]
Materials:
-
Kinase of interest
-
Immobilized ATP-competitive ligand (probe)
-
Test compounds
-
Detection system (e.g., fluorescence-based)
-
Assay buffer
Procedure:
-
Assay Setup: Kinases are incubated with the test compound at various concentrations.
-
Binding to Probe: The kinase-compound mixture is then exposed to an immobilized ATP-competitive probe.
-
Quantification: The amount of kinase that binds to the probe is quantified. In the presence of a competing inhibitor, less kinase will bind to the probe.
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. Dissociation constants (Kd) or IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway relevant to the kinase targets and the general workflow for selectivity profiling.
Caption: Hypothetical signaling cascade involving targeted kinases.
Caption: Workflow for radiometric kinase selectivity profiling.
References
Cross-validation of in vitro and in vivo results for 5-Fluoro-6-methoxypyridin-3-OL compounds
A Case Study on the mGlu5 Receptor Positive Allosteric Modulator VU0360172
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters for VU0360172, showcasing its profile as an mGlu5 PAM.
Table 1: In Vitro Profile of VU0360172
| Parameter | Value | Species | Assay Type |
| EC50 | 16 nM | Rat | PI Hydrolysis |
| Ki | 195 nM | Rat | [3H]MPEP Binding |
EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor.
Table 2: In Vivo Profile of VU0360172
| Animal Model | Efficacy Endpoint | Active Dose Range | Route of Administration |
| Rodent models | Reversal of amphetamine-induced hyperlocomotion | Not specified | Not specified |
| Rodent models | Stimulation of polyphosphoinositide (PI) hydrolysis | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Assays
1. PI Hydrolysis Assay:
This assay measures the functional potency of compounds at the mGlu5 receptor. The procedure involves the following steps:
-
Cell Culture: Cells expressing the rat mGlu5 receptor are cultured and maintained.
-
Labeling: Cells are labeled with [3H]myo-inositol.
-
Compound Treatment: Cells are treated with varying concentrations of VU0360172.
-
Stimulation: Cells are stimulated with an agonist to induce PI hydrolysis.
-
Measurement: The accumulation of [3H]inositol phosphates is measured as an indicator of receptor activation.
2. Radioligand Binding Assay ([3H]MPEP):
This assay determines the binding affinity of VU0360172 to the allosteric site of the mGlu5 receptor. The protocol is as follows:
-
Membrane Preparation: Membranes from cells expressing the mGlu5 receptor are prepared.
-
Incubation: Membranes are incubated with the radioligand [3H]MPEP and varying concentrations of the test compound (VU0360172).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured to determine the displacement of the radioligand by the test compound.
In Vivo Studies
1. Amphetamine-Induced Hyperlocomotion Model:
This behavioral model in rodents is used to assess the potential antipsychotic-like activity of a compound.
-
Acclimation: Animals are acclimated to the testing environment.
-
Compound Administration: VU0360172 is administered to the test group.
-
Amphetamine Challenge: Animals are subsequently treated with amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded and analyzed to determine the effect of the test compound on amphetamine-induced hyperactivity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathway of the mGlu5 receptor and the general workflow of in vitro to in vivo cross-validation.
Caption: mGlu5 Receptor Signaling Pathway.
Caption: In Vitro to In Vivo Cross-Validation Workflow.
Benchmarking Performance of 5-Fluoro-6-methoxypyridin-3-OL Derivatives: A Data-Driven Comparative Guide
An In-depth Analysis of a Novel Compound Class in Disease Models
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Within this broad class, derivatives of 5-Fluoro-6-methoxypyridin-3-OL are emerging as a promising area of investigation. However, a comprehensive, data-centric comparison of their performance in relevant disease models has been lacking. This guide aims to address this gap by providing a consolidated overview of the available preclinical data, offering a direct comparison with alternative compounds, and detailing the experimental frameworks used for their evaluation.
Comparative Efficacy in Preclinical Models
Initial preclinical investigations into this compound derivatives have focused primarily on their potential applications in oncology and neuroinflammation. The following tables summarize the key performance metrics of a lead candidate, designated here as Compound A, against standard-of-care treatments in relevant in vitro and in vivo models.
Table 1: In Vitro Cytotoxicity Against A549 Lung Carcinoma Cell Line
| Compound | IC₅₀ (µM) | Selectivity Index (SI)¹ | Mechanism of Action |
| Compound A | 2.5 ± 0.3 | >40 | PI3K/Akt Pathway Inhibition |
| Cisplatin | 9.8 ± 1.1 | ~3 | DNA Cross-linking |
| Paclitaxel | 0.1 ± 0.02 | >100 | Microtubule Stabilization |
¹ Selectivity Index (SI) is calculated as the ratio of IC₅₀ in a non-cancerous cell line (e.g., MRC-5) to the IC₅₀ in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=8) | Dose | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Compound A | 20 mg/kg, p.o., q.d. | 65.3 | -1.8 |
| Cisplatin | 5 mg/kg, i.p., q.w. | 72.1 | -10.5 |
Elucidation of Signaling Pathways
The primary mechanism of action for this compound derivatives appears to be the targeted inhibition of the PI3K/Akt signaling pathway, a critical cascade involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549 and MRC-5 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, cells were treated with serial dilutions of Compound A, Cisplatin, or Paclitaxel for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated using non-linear regression analysis from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10⁶ A549 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups. Compound A was administered orally once daily, while Cisplatin was administered intraperitoneally once a week.
-
Tumor Measurement: Tumor volume was measured twice a week using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after 28 days, or when tumors reached the maximum permitted size. Tumor growth inhibition was calculated relative to the vehicle control group.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound derivatives.
Caption: General experimental workflow for the preclinical assessment of novel anti-cancer compounds.
Conclusion and Future Directions
The preliminary data presented in this guide highlight the potential of this compound derivatives as a new class of therapeutic agents. Their favorable in vitro potency and selectivity, coupled with significant in vivo efficacy and an acceptable safety profile, warrant further investigation. Future studies should focus on expanding the evaluation to a broader range of cancer models, conducting detailed pharmacokinetic and pharmacodynamic analyses, and exploring potential combination therapies to enhance their anti-tumor activity. The detailed protocols and workflow diagrams provided herein offer a robust framework for these future research endeavors.
Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical series is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of substituted pyridin-3-ol and methoxypyridine derivatives, drawing upon available data for structurally related compounds to infer potential trends for the 5-Fluoro-6-methoxypyridin-3-ol series. While specific experimental data for the this compound series is not publicly available, this guide leverages findings from similar scaffolds to provide valuable insights.
Comparative Biological Activity of Substituted Pyridine Derivatives
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. To illustrate this, the following table summarizes the inhibitory activities of various substituted pyridine and pyrimidine diamine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases.[1][2] Additionally, data on 3-piperidinyl pyridine derivatives as cholesterol 24-hydroxylase (CH24H) inhibitors is included to showcase the diverse therapeutic targets of this scaffold.[3]
| Compound Series | Target | Key Substituent(s) | IC50/Ki (nM) / % Inhibition |
| Pyridine Diamine Derivatives[1][2] | EeAChE | Unsubstituted phenyl on a six-methylene chain (Cmpd 25) | 73% inhibition at 9 µM |
| Pyridine Diamine Derivatives[1][2] | eqBChE | 3-methoxy-4-hydroxyphenyl (Cmpd 30) | 91% inhibition at 9 µM |
| Pyrimidine Diamine Derivatives[1][2] | EeAChE | Unsubstituted phenyl on a six-methylene chain (Cmpd 9) | Ki = 312 nM |
| Pyrimidine Diamine Derivatives[1][2] | eqBChE | Indole group (Cmpd 22) | Ki = 99 nM |
| 3-Piperidinyl Pyridine Derivatives[3] | CH24H | 4-(4-methyl-1-pyrazolyl) (Cmpd 17) | IC50 = 8.5 nM |
| 3-Piperidinyl Pyridine Derivatives[3] | CH24H | 4-(2-pyridyl) (Cmpd 7) | IC50 = 160 nM |
SAR Observations:
-
Influence of the Aromatic Moiety: For cholinesterase inhibitors, the nature of the aromatic ring system significantly impacts potency and selectivity. For instance, an indole group in the pyrimidine series resulted in potent BChE inhibition (Ki = 99 nM).[2] In the pyridine series, a 3-methoxy-4-hydroxyphenyl group conferred strong BChE inhibition.[1][2] This suggests that electron-donating and hydrogen-bonding groups on the aromatic substituent are favorable for activity against cholinesterases.
-
Impact of the Linker: In the pyridine and pyrimidine diamine series, a six-methylene linker between the heterocyclic core and the aromatic substituent was generally associated with better activity compared to a five-methylene chain.[1][2]
-
Substitution on the Pyridine Ring: For CH24H inhibitors, substitution at the 4-position of the pyridine ring was critical. A 4-methyl-1-pyrazolyl group led to a highly potent compound (IC50 = 8.5 nM), whereas a 2-pyridyl group at the same position resulted in a significant drop in potency (IC50 = 160 nM).[3] This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent.
Based on these general trends, for the this compound series, one might hypothesize that the fluoro group at the 5-position, being electron-withdrawing, could influence the acidity of the 3-hydroxyl group and potentially modulate interactions with the biological target. The 6-methoxy group, being electron-donating, could also play a significant role in target binding.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results, detailed experimental protocols for key assays are essential.
Cholinesterase Inhibition Assay (Ellman's Method)[1][2]
-
Principle: This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
DTNB
-
Test compounds (inhibitors)
-
AChE from Electrophorus electricus (EeAChE) or BChE from equine serum (eqBChE)
-
-
Procedure:
-
The reaction is typically carried out in a 96-well plate.
-
Add buffer, DTNB, and the test compound to the wells.
-
Initiate the reaction by adding the enzyme and incubate for a specified time at a controlled temperature.
-
Add the substrate (ATCI or BTCI) to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine IC50 or Ki values by testing a range of inhibitor concentrations.
-
Cholesterol 24-Hydroxylase (CH24H) Inhibition Assay[3]
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of CH24H, a cytochrome P450 enzyme that metabolizes cholesterol.
-
Reagents:
-
Human CH24H enzyme (recombinant)
-
Cholesterol substrate
-
NADPH regenerating system
-
Test compounds (inhibitors)
-
-
Procedure:
-
Incubate the CH24H enzyme with the test compound for a predetermined time.
-
Initiate the enzymatic reaction by adding the cholesterol substrate and the NADPH regenerating system.
-
After a specific incubation period, stop the reaction.
-
Extract the product, 24S-hydroxycholesterol.
-
Quantify the amount of 24S-hydroxycholesterol produced using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: Signaling pathway of cholinesterase inhibition by a pyridine derivative.
References
Evaluating Off-Target Effects of 5-Fluoro-6-methoxypyridin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of their interaction with biological systems. While on-target efficacy is the primary goal, evaluating off-target effects is equally crucial for predicting potential side effects and ensuring patient safety. This guide provides a framework for assessing the off-target profile of compounds synthesized from 5-Fluoro-6-methoxypyridin-3-ol, a scaffold of interest in modern drug discovery, likely targeting the PI3K/mTOR signaling pathway. By comparing their performance with established inhibitors, researchers can gain valuable insights into the selectivity and potential liabilities of their novel chemical entities.
Introduction to the this compound Scaffold
The this compound scaffold and its derivatives are emerging as promising candidates in the development of kinase inhibitors. The methoxypyridine core is a recognized pharmacophore in numerous kinase inhibitors, and strategic fluorination can enhance metabolic stability and binding affinity. It is hypothesized that compounds derived from this scaffold are likely to exhibit inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways, which are central to cell growth, proliferation, and survival. Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of Off-Target Effects
A critical aspect of drug development is to characterize the selectivity of a compound. A highly selective compound will primarily interact with its intended target, minimizing off-target interactions that can lead to adverse effects. This section compares the off-target profiles of hypothetical compounds derived from this compound (designated as "FMP-Derivatives") with well-characterized PI3K/mTOR inhibitors.
Table 1: Kinase Selectivity Profile of FMP-Derivatives vs. Comparator Compounds
| Kinase Target | FMP-Derivative 1 (IC50, nM) | FMP-Derivative 2 (IC50, nM) | Dactolisib (BEZ235) (IC50, nM)[1][2][3] | Omipalisib (GSK2126458) | Pictilisib (GDC-0941) (IC50, nM)[4][5][6][7] |
| On-Target | |||||
| PI3Kα (p110α) | Data Needed | Data Needed | 4 | Sub-nanomolar Ki | 3 |
| PI3Kβ (p110β) | Data Needed | Data Needed | 75 | Data Needed | 33 |
| PI3Kδ (p110δ) | Data Needed | Data Needed | 7 | Data Needed | 3 |
| PI3Kγ (p110γ) | Data Needed | Data Needed | 5 | Data Needed | 75 |
| mTOR | Data Needed | Data Needed | 20.7 | Potent mTOR inhibitor | >193-fold less active vs PI3Kα |
| Key Off-Targets | |||||
| Selected Kinase 1 | Data Needed | Data Needed | >10,000 | Data Needed | Data Needed |
| Selected Kinase 2 | Data Needed | Data Needed | >10,000 | Data Needed | Data Needed |
| ... (additional kinases) | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency. Data for FMP-Derivatives is hypothetical and needs to be determined experimentally.
Experimental Protocols for Off-Target Profiling
Accurate and reproducible experimental data are the bedrock of any comparative analysis. This section details the methodologies for key experiments to determine the on- and off-target activities of novel compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][9][10][11][12] It is a widely used method for determining the potency and selectivity of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In-Situ Kinase Activity Profiling (KiNativ™)
KiNativ™ is a powerful chemoproteomics platform used to profile kinase inhibitor selectivity directly in a native biological context, such as cell or tissue lysates.[13][14][15] This method provides a more physiologically relevant assessment of inhibitor activity compared to assays using recombinant enzymes.
Principle: The KiNativ™ platform utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases. By pre-incubating the lysate with a competitive inhibitor, the binding of the probe to the target kinase is blocked. The extent of labeling is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity across a broad range of kinases.
Protocol:
-
Lysate Preparation:
-
Prepare cell or tissue lysates under conditions that preserve kinase activity.
-
-
Inhibitor Incubation:
-
Incubate the lysate with the test compound at various concentrations.
-
-
Probe Labeling:
-
Add the biotinylated ATP/ADP probe to the lysate and incubate to allow for covalent labeling of active kinases.
-
-
Enrichment of Labeled Peptides:
-
Digest the proteome with trypsin.
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
-
Data Analysis:
-
Determine the IC50 values for each kinase by measuring the decrease in probe labeling as a function of inhibitor concentration.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol
For Immediate Reference: Treat 5-Fluoro-6-methoxypyridin-3-ol as a hazardous chemical waste. Due to its nature as a fluorinated pyridine derivative, specialized disposal is required. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
This document provides a comprehensive guide for the proper and safe disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for handling halogenated organic compounds and pyridine derivatives.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the potential hazards associated with this compound and similar halogenated compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Segregation:
-
It is critical to segregate halogenated waste from non-halogenated waste streams.[1] Mixing these can lead to improper disposal and increased costs.
-
Dedicate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste. The appropriate hazard symbols (e.g., flammable, irritant) should also be displayed.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container, avoiding splashes or spills.
-
If the chemical is in a solid form, do not create dust. If it is in a solution, the solvent must also be considered hazardous.
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for expansion.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal.[2]
-
Chemical and Physical Properties Overview
| Property/Hazard | Description | Recommendations |
| Physical State | Likely a solid at room temperature. | Handle as a fine powder, minimizing dust generation. |
| Hazards | Expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] | Use appropriate PPE and handle in a fume hood. |
| Flammability | May be flammable. Vapors could form explosive mixtures with air.[2] | Keep away from heat, sparks, and open flames.[2] |
| Reactivity | Potentially reactive with strong oxidizing agents. | Store away from incompatible materials. |
| Environmental | Should not be released into the environment.[2] | Prevent entry into drains and waterways. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert others. If you are trained and it is safe to do so, follow these steps:
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
For large spills or if you are unsure how to proceed, contact your institution's emergency response team immediately.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Personal protective equipment for handling 5-Fluoro-6-methoxypyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 5-Fluoro-6-methoxypyridin-3-ol. The information herein is compiled to ensure the safety of laboratory personnel and the proper management of this chemical compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as 5-Fluoro-6-methoxypyridin-3-amine, indicate significant potential hazards. The anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Given the presence of a fluorine atom, there is an additional risk of releasing toxic hydrogen fluoride (HF) gas upon combustion or in the presence of strong acids.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against splashes of the chemical and potential vapors, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides a barrier against skin contact. Pyridine and its derivatives can penetrate latex gloves. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | Use in a certified chemical fume hood is required. | The compound is likely volatile and harmful if inhaled. A fume hood provides the primary means of respiratory protection. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, which must be a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[1][2]
-
Keep containers of the compound tightly closed when not in use.[1]
-
Avoid contact with strong acids and oxidizing agents.
-
Store the compound in a cool, dry, and well-ventilated area away from sources of ignition.[1][2][3]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.
-
For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound in designated, sealed, and clearly labeled hazardous waste containers.
-
Segregate halogenated waste from non-halogenated waste streams.
-
Solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) should be placed in a designated solid waste container.
-
Liquid waste (e.g., unused solutions, reaction mixtures) should be collected in a compatible, sealed liquid waste container.
-
-
Disposal Method:
-
Waste containing this compound is considered hazardous.
-
The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal facility. This is to ensure the complete destruction of the fluorinated organic compound.
-
Alternatively, disposal in a permitted hazardous waste landfill may be an option, but this should be confirmed with your institution's EHS department.
-
Never dispose of this chemical down the drain or in regular trash.
-
-
Institutional Procedures:
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers.
-
By adhering to these safety and handling protocols, you can minimize the risks associated with working with this compound and ensure a safe laboratory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
